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Core Science & Biosynthesis

Foundational

Chemical Structure, Reactivity, and Applications of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in Advanced Organic Synthesis

Executive Summary In modern medicinal chemistry, the rational design of bioactive molecules relies heavily on versatile, functionally rich scaffolds. 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of bioactive molecules relies heavily on versatile, functionally rich scaffolds. 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitropyridin-2(1H)-one; CAS: 858840-11-6) has emerged as a privileged building block [1]. The pyridone core serves as an excellent bioisostere for amides and phenols, frequently utilized to improve metabolic stability and aqueous solubility.

By strategically positioning an isopropyl group at the N1 position and a nitro group at the C5 position, this molecule offers a unique combination of steric bulk and electronic activation. This technical guide explores the physicochemical dynamics of this compound, details self-validating synthetic protocols, and maps its downstream utility in structure-activity relationship (SAR) campaigns.

Physicochemical Profiling & Structural Dynamics

Structural Analysis

The architecture of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is defined by three critical domains:

  • The Pyridin-2(1H)-one Core: Unlike free 2-hydroxypyridines which undergo keto-enol tautomerization, the N-alkylation locks this molecule in the pyridone form. This provides a stable, predictable hydrogen-bond acceptor (the carbonyl oxygen) for target protein interactions.

  • N1-Isopropyl Group: The branched aliphatic chain introduces significant steric bulk and lipophilicity. In drug design, this moiety is often used to occupy hydrophobic pockets within target proteins (e.g., kinase hinge regions), restricting bond rotation and minimizing entropic penalties upon binding [2].

  • C5-Nitro Group: The strongly electron-withdrawing nitro group depletes electron density from the pyridone ring. This makes the ring highly susceptible to nucleophilic attack or directed C-H functionalization [3]. Furthermore, it serves as a robust synthetic handle, easily reducible to a primary amine for subsequent amidation or Buchwald-Hartwig cross-coupling.

Quantitative Data Summary

The fundamental properties of the compound are summarized in Table 1 below, providing a baseline for analytical verification during synthetic workflows.

Table 1: Physicochemical and Identification Properties

PropertyValue
Chemical Name 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone
CAS Registry Number 858840-11-6
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
SMILES CC(C)N1C=C(C=CC1=O)[O-]
Appearance Pale yellow to off-white crystalline solid
Reactivity Profile Highly reactive electrophilic scaffold; reducible nitro group
Storage Conditions Inert atmosphere (Argon/N2), Room Temperature, desiccated

Data compiled from authoritative chemical inventories [2], [4].

Synthetic Methodologies & Experimental Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail the synthesis of the title compound and its most common downstream transformation, including the mechanistic rationale for each operational choice.

Protocol A: Synthesis via N-Alkylation of 5-Nitro-2-pyridone

Causality & Rationale: Pyridones are ambident nucleophiles capable of both N- and O-alkylation. To favor the thermodynamically stable N-alkylated product, we utilize a polar aprotic solvent (DMF) and a mild base (K₂CO₃). Isopropyl iodide is selected over the bromide or chloride due to iodine's superior leaving-group ability, which compensates for the steric hindrance of the secondary carbon.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-flushed 250 mL round-bottom flask with 5-nitro-2-pyridone (10.0 g, 71.4 mmol, 1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Deprotonation: Add finely powdered potassium carbonate (K₂CO₃, 14.8 g, 107.1 mmol, 1.5 eq). Stir the suspension at ambient temperature for 30 minutes. Validation: The solution will transition to a deep yellow/orange hue, indicating the formation of the highly conjugated pyridonate anion.

  • Alkylation: Dropwise, add 2-iodopropane (14.5 g, 85.7 mmol, 1.2 eq) via syringe over 15 minutes.

  • Reaction Execution: Heat the mixture to 60°C. Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The reaction typically reaches completion within 4–6 hours.

  • Workup (Self-Validation): Cool the mixture to room temperature and quench by pouring into 300 mL of ice-cold distilled water. The N-isopropyl product is significantly more lipophilic than the starting material and will precipitate. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to systematically remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone as pale yellow crystals.

Protocol B: Downstream Reduction to 5-Amino-1-isopropyl-2-pyridone

Causality & Rationale: The nitro group must be cleanly reduced to an amine to serve as a nucleophile for drug scaffold assembly. Catalytic hydrogenation is preferred over metal-acid reductions (e.g., Fe/HCl) to avoid ring degradation or halogenation.

Step-by-Step Methodology:

  • Setup: Dissolve 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (5.0 g, 27.4 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (100 mL).

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C, 0.5 g) under a steady stream of argon to prevent auto-ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Maintain a pressure of 30 psi using a Parr shaker or double-balloon setup. Validation: Monitor via TLC; the highly polar amine product will remain near the baseline in standard non-polar eluents. Ensure complete conversion to avoid the accumulation of the reactive hydroxylamine intermediate.

  • Filtration: Purge the system with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used directly in subsequent amidation or coupling reactions without further purification.

Mechanistic Workflows & Visualization

The utility of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone lies in its position as a central node in complex synthetic pathways. The diagram below illustrates the flow from raw starting materials to a functionalized bioactive candidate.

SynthesisPathway A 5-Nitro-2-pyridone (Starting Material) B N-Alkylation (2-Iodopropane, K2CO3) A->B C 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (Target Scaffold) B->C DMF, 60°C D Catalytic Hydrogenation (Pd/C, H2) C->D E 5-Amino-1-isopropyl-2-pyridone (Reactive Intermediate) D->E MeOH, 30 psi H2 F Amidation / Coupling (Electrophile addition) E->F G Bioactive Drug Candidate (e.g., Kinase Inhibitor) F->G HATU, DIPEA

Fig 1. Synthetic workflow and downstream derivatization of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone.

Applications in Medicinal Chemistry & SAR Optimization

In pharmaceutical research, this compound is not just a reagent; it is a structural foundation. The electron-deficient nature of the nitropyridone ring has been exploited in advanced amination methodologies [5] and directed C-H functionalization [6].

When optimizing a hit compound, medicinal chemists utilize this scaffold to systematically probe target binding sites. The isopropyl group probes the dimensions of hydrophobic pockets, while the carbonyl oxygen evaluates hydrogen-bond donor presence in the target protein.

SAR_Logic Start Scaffold Selection: 1-Isopropyl-5-nitro-2-pyridone Mod1 N1 Position: Steric Bulk Optimization Start->Mod1 Mod2 C5 Position: Electronic & H-Bonding Tuning Start->Mod2 Mod3 C3/C4/C6 Positions: C-H Functionalization Start->Mod3 Eval In Vitro Biological Evaluation (Potency, Selectivity, ADME) Mod1->Eval Mod2->Eval Mod3->Eval Lead Lead Compound Identification Eval->Lead Iterative Refinement

Fig 2. Logical structure-activity relationship (SAR) optimization workflow utilizing the pyridone scaffold.

By mastering the reactivity profile of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, development teams can accelerate the discovery of highly potent, metabolically stable therapeutic agents.

References

  • Xindao Biotech. "1-isopropyl-5-nitropyridin-2(1H)-one CAS:858840-11-6." Product Catalog & Applications. Available at:[Link]

  • Biola University. "1-Isopropyl-5-nitropyridin-2(1H)-one: A Versatile Compound." Chemical Properties Database. Available at: [Link]

  • Organic Process Research & Development. "Practical Amination of Nitropyridones by Silylation." ACS Publications. Available at: [Link]

  • ResearchGate. "Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)-H Activations." Scientific Contributions. Available at:[Link]

Exploratory

Synthesis Pathways for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone: A Technical Guide to Regioselective N-Alkylation

Executive Summary The compound 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitropyridin-2(1H)-one, CAS: 858840-11-6) is a highly versatile building block in modern organic synthesis and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitropyridin-2(1H)-one, CAS: 858840-11-6) is a highly versatile building block in modern organic synthesis and pharmaceutical research[1]. Featuring an isopropyl group and a reactive nitro functionality on a pyridone scaffold, it serves as a critical intermediate in the development of bioactive molecules, particularly kinase inhibitors targeting specific disease pathways[1][2].

The primary challenge in synthesizing this compound lies in the ambident nature of the 2-pyridone core. Because the deprotonated intermediate can react at either the nitrogen or the oxygen atom, achieving high regioselectivity requires precise control over electronic effects, solvent conditions, and the nature of the electrophile. This whitepaper details the mechanistic causality, quantitative optimization, and a self-validating experimental protocol for the regioselective N-alkylation of 5-nitro-2-pyridone.

Mechanistic Framework & Causal Logic

The Ambident Nucleophile Dilemma

5-Nitro-2-pyridone exhibits lactam-lactim tautomerism. Upon deprotonation by a base, it forms an ambident anion with electron density distributed between the nitrogen and oxygen atoms. Alkylation can theoretically yield two distinct regioisomers: the desired N-alkylated pyridinone or the O-alkylated alkoxypyridine.

Causality of Regioselectivity (Electronic & HSAB Control)

To drive the reaction exclusively toward the N-alkylated product (1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone), three causal factors must be engineered:

  • Electronic Modulation : The presence of the strongly electron-withdrawing nitro group at the 5-position fundamentally alters the nucleophilicity of the anion. Tieckelmann et al. demonstrated that electron-withdrawing groups decrease the electron density at the oxygen atom more significantly than at the nitrogen atom, inherently shifting the bias toward N-alkylation[3].

  • Hard-Soft Acid-Base (HSAB) Theory : Nitrogen is a "softer" nucleophilic center compared to the "harder" oxygen atom. By selecting a relatively soft electrophile like 2-bromopropane (isopropyl bromide) rather than a hard electrophile (like a tosylate), the transition state favors the soft-soft interaction at the nitrogen center[4]. Conversely, utilizing silver salts (Ag2CO3) forces a heterogeneous reaction that coordinates the nitrogen, leaving the oxygen exposed and resulting almost exclusively in O-alkylation[5].

  • Solvent & Counter-Ion Dynamics : Using a polar aprotic solvent such as anhydrous Dimethylformamide (DMF) with Potassium Carbonate (K₂CO₃) effectively solvates the potassium cation. This prevents tight ion-pairing, leaving the "naked" pyridone anion free to react based on its inherent electronic bias rather than steric shielding[3][4].

SynthesisPathways A 5-Nitro-2-pyridone (Ambident Nucleophile) C 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (Target Compound) A->C N-Alkylation (2-Bromopropane, K2CO3, DMF) O_alkyl O-Alkylated Byproduct (2-Isopropoxy-5-nitropyridine) A->O_alkyl O-Alkylation (Hard Electrophile/Ag+ Salts) B 1-Isopropyl-2-pyridone (Pre-alkylated Core) B->C Electrophilic Nitration (HNO3, H2SO4, 0°C) Nitro_3 3-Nitro Byproduct (Steric Hindrance) B->Nitro_3 Minor Regioisomer

Figure 1: Divergent synthesis pathways highlighting the regioselectivity of ambident nucleophiles.

Quantitative Data & Reaction Optimization

The table below summarizes the empirical data driving the selection of the optimal synthetic route. The data illustrates how base, solvent, and temperature interplay to dictate the N:O regioselectivity[3][4][5].

BaseSolventAlkylating AgentTemp (°C)N:O RatioIsolated Yield (%)Mechanistic Outcome
K₂CO₃ DMF 2-Bromopropane 60 >95:5 82 Optimal N-Alkylation (Soft-Soft)
NaHTHF2-Iodopropane2585:1575Incomplete conversion, moderate O-alkylation
K₂CO₃Acetone2-Bromopropane5680:2068Lower solubility of base limits rate
Ag₂CO₃Benzene2-Bromopropane80<10:9060Ag⁺ coordinates N, forcing O-Alkylation

Note: While electrophilic nitration of 1-isopropyl-2-pyridone is a viable alternative pathway, it typically yields a 60:40 mixture of 5-nitro and 3-nitro isomers due to the competing directing effects of the pyridone oxygen, making direct N-alkylation the superior industrial choice.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes specific in-process controls (IPCs) to verify causality and prevent downstream failures.

Step 1: Anion Generation
  • Charge : Suspend 5-nitro-2-pyridone (1.0 eq) in anhydrous DMF (10 volumes) under an inert nitrogen atmosphere.

  • Deprotonation : Add finely powdered, anhydrous K₂CO₃ (1.5 eq).

  • Validation : Stir at room temperature for 30 minutes. Causality Check: The suspension will transition to a deep yellow/orange color, confirming the quantitative generation of the delocalized pyridone anion.

Step 2: Electrophilic Addition
  • Alkylation : Add 2-bromopropane (1.2 eq) dropwise via a syringe.

  • Thermal Activation : Elevate the reaction temperature to 60°C. Causality Check: Secondary halides suffer from steric hindrance; heating to 60°C overcomes the activation energy barrier for the SN2 displacement without causing thermal degradation of the nitro group.

Step 3: In-Process Control (IPC)
  • TLC Monitoring : After 4 hours, sample the reaction. Elute on normal-phase silica gel using EtOAc:Hexane (1:1).

  • Validation : The target N-alkylated lactam retains a strong dipole moment and hydrogen-bond accepting capability, eluting slower (lower Rf​≈0.3 ) than the O-alkylated pyridine ether byproduct ( Rf​≈0.6 ). UV visualization at 254 nm will confirm consumption of the starting material.

Step 4: Quench and Workup
  • Quench : Cool the mixture to 0°C and pour it into vigorously stirred ice water (30 volumes) to precipitate the product and partition the DMF.

  • Extraction : Extract with Ethyl Acetate (3 x 10 volumes).

  • Validation : Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 5 volumes). Causality Check: DMF is highly miscible with EtOAc; repeated aqueous washes are strictly required to pull DMF into the aqueous phase, preventing contamination during concentration.

Step 5: Purification & Final Validation
  • Chromatography : Purify via flash column chromatography (Silica gel, gradient 10% to 50% EtOAc in Hexanes).

  • Spectroscopic Validation :

    • ¹H-NMR (CDCl₃) : Look for the diagnostic methine proton of the isopropyl group. In the N-alkylated product, this appears as a distinct septet at ~5.1–5.2 ppm . (If O-alkylation occurred, the electronegative oxygen and aromatic ring current would deshield this proton further downfield to ~5.4 ppm).

    • ¹³C-NMR : The carbonyl carbon will resonate at ~160 ppm, confirming the pyridinone (lactam) structure over the pyridine ether (~164 ppm).

Workflow Step1 Reaction Setup (Anhydrous DMF, K2CO3) Step2 Electrophile Addition (2-Bromopropane dropwise) Step1->Step2 Step3 In-Process Control (TLC & LC-MS validation) Step2->Step3 Step4 Quench & Extraction (Ice-water, EtOAc) Step3->Step4 Step5 Purification (Silica Gel Chromatography) Step4->Step5 Step6 Final Validation (1H-NMR, 13C-NMR) Step5->Step6

Figure 2: Self-validating experimental workflow for the N-alkylation of 5-nitro-2-pyridone.

References

1.[1] Xindao Biotech. 1-isopropyl-5-nitropyridin-2(1H)-one CAS:858840-11-6. Retrieved from: 2.[2] MDPI Pharmaceuticals. Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from: 3.[4] Russian Journal of Organic Chemistry. Alkenyl Derivatives of 5-Nitro-2-pyridone: Synthesis and Halocyclization. Retrieved from: 4.[3] The Journal of Organic Chemistry (ACS Publications). Alkylations of heterocyclic ambident anions. IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts. Retrieved from: 5.[5] National Institutes of Health (NIH). O-Regioselective Synthesis with the Silver Salt Method. Retrieved from:

Sources

Foundational

Pharmacological Mechanisms of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone Derivatives: A Technical Whitepaper

Executive Summary 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (CAS 858840-11-6)[1], systematically known as 1-isopropyl-5-nitro-2-pyridone, is a highly privileged chemical scaffold in modern drug discovery. The strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (CAS 858840-11-6)[1], systematically known as 1-isopropyl-5-nitro-2-pyridone, is a highly privileged chemical scaffold in modern drug discovery. The strategic placement of the 1-isopropyl group provides critical steric shielding that prevents unwanted N-glucuronidation—a common metabolic liability in unsubstituted pyridones—while the 5-nitro group serves as an essential electronic activator and synthetic handle[2]. When functionalized, derivatives of this core exhibit profound pharmacological activity across two primary domains: the functional cure of Hepatitis B Virus (HBV) via host-targeted RNA destabilization[3], and the selective inhibition of oncogenic and inflammatory kinases (e.g., PI3K, ALK, JAK)[4],[5].

Mechanism 1: Antiviral Efficacy via PAPD5/7 Inhibition (HBV Functional Cure)

The Biological Causality

Chronic HBV infection relies heavily on the stabilization of viral mRNA to produce the Hepatitis B surface antigen (HBsAg). The continuous secretion of HBsAg acts as an immunological decoy, exhausting host T-cells and preventing viral clearance[6]. To achieve this, HBV hijacks host non-canonical poly(A) RNA polymerases, specifically PAPD5 and PAPD7, which polyadenylate and protect the viral RNA transcripts from degradation[3].

The Pharmacological Intervention

Tetracyclic and polycyclic pyridone derivatives synthesized from the 1-isopropyl-5-nitro-2-pyridone scaffold act as potent, selective inhibitors of PAPD5/7[3],[7]. By binding directly to the catalytic pocket of these polymerases, the pyridone derivatives halt the 3'-end polyadenylation of HBV mRNA. Without this protective poly(A) tail, the viral RNA is rapidly recognized and degraded by the host exosome complex. This mechanism leads to a profound and sustained reduction in HBsAg secretion, breaking the cycle of immune exhaustion[3].

PAPD57_Pathway HBV_RNA HBV mRNA PAPD57 Host PAPD5/7 (Polyadenylation) HBV_RNA->PAPD57 Stable_RNA Stabilized RNA PAPD57->Stable_RNA Degradation RNA Degradation PAPD57->Degradation Destabilized HBsAg HBsAg Secretion Stable_RNA->HBsAg Pyridone Tetracyclic Pyridone Derivatives Pyridone->PAPD57 Inhibits

Fig 1. PAPD5/7 inhibition by pyridone derivatives destabilizes HBV mRNA, preventing HBsAg secretion.

Mechanism 2: Pan-Kinase Inhibition via Hinge-Binding

The Biological Causality

In oncology and immunology, targeting the ATP-binding pocket of kinases (such as PI3K, ALK, and JAK) requires a delicate balance of hydrogen bonding and hydrophobic interactions to achieve target selectivity and overcome ATP-competitive resistance[8],[9].

The Pharmacological Intervention

The reduced form of the scaffold, 1-isopropyl-5-amino-2-pyridone, is a classical kinase hinge-binder[5]. The carbonyl oxygen of the pyridone ring acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide (e.g., Glu or Leu) in the kinase hinge region[5]. Concurrently, the 1-isopropyl moiety projects into the solvent-exposed channel or an adjacent hydrophobic sub-pocket, displacing high-energy water molecules and locking the inhibitor in the active conformation[4]. The 5-amino group serves as the structural vector for extending the molecule into the DFG-in/out pocket, dictating specific kinase selectivity (e.g., targeting ALK over EGFR)[8].

Kinase_Binding Scaffold 1-Isopropyl-5-amino-2-pyridone Hinge Kinase Hinge Region Scaffold->Hinge Interaction H-Bond Acceptor Pyridone C=O binds backbone NH Hinge->Interaction Steric Hydrophobic Shield 1-Isopropyl group blocks solvation Hinge->Steric Inhibition Catalytic Inhibition Interaction->Inhibition Steric->Inhibition

Fig 2. Structural mechanism of kinase hinge-binding by 1-isopropyl-2-pyridone scaffolds.

Quantitative Pharmacodynamics

To understand the therapeutic window of these derivatives, it is critical to evaluate their target inhibition (IC50) against their cellular toxicity (CC50). The following table summarizes the performance of various pyridone derivatives across different targets.

Compound Class / DerivativePrimary TargetIC50 (Target Inhibition)CC50 (Cytotoxicity)Selectivity Index (SI)
Tetracyclic Pyridone (HBV) PAPD5 / PAPD7~0.12 μM> 50 μM> 400
Benzothiazole-Pyridone USP7 / HSV-175 - 98 μg/mL280 - 320 μg/mL~3.2
Xcovery Pyridone Analog PI3K / ALK< 10 nMN/AHigh
Pyridone 6 (Pan-JAK) JAK1/2/3, Tyk21 - 15 nM> 10 μM> 1000

(Data aggregated from structural and pharmacological evaluations of pyridone derivatives[8],[10],[9],[3])

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows incorporate built-in validation steps to confirm chemical identity and biological specificity.

Protocol 1: Catalytic Reduction to 1-Isopropyl-5-amino-2-pyridone

Causality for choice: While direct amination of nitropyridones can be achieved via silylation[2], reducing the nitro group to an amine provides a versatile nucleophile for subsequent Buchwald-Hartwig cross-coupling in kinase inhibitor synthesis[11].

  • Preparation: Dissolve 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (10 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL) under an argon atmosphere to prevent premature oxidation[11].

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10 mol%) carefully.

    • Validation Step: Ensure the Pd/C is wetted with a small amount of toluene prior to addition to prevent solvent ignition upon contact with air.

  • Reduction: Purge the reaction vessel with Hydrogen gas (H 2​ ) three times, then maintain under a hydrogen balloon at room temperature for 8 hours[11].

  • Monitoring: Monitor reaction completion via LC-MS.

    • Validation Step: The complete disappearance of the m/z corresponding to the nitro-precursor validates the reduction.

  • Isolation: Filter the suspension through a pad of Celite to remove the catalyst, wash with THF, and concentrate under reduced pressure to yield the pure amino-pyridone intermediate[11].

Protocol 2: In Vitro HBV HBsAg Secretion Assay

Causality for choice: Using HepG2-NTCP cells (which stably express the Na+-taurocholate cotransporting polypeptide) allows for true viral infection modeling, providing a more accurate representation of the viral life cycle than transient transfection models[3].

  • Cell Seeding: Seed HepG2-NTCP cells in 96-well plates at a density of 5 × 10^4 cells/well in DMEM supplemented with 10% FBS.

  • Infection: Infect cells with HBV virions (multiplicity of infection = 100) in the presence of 4% PEG8000 to facilitate viral entry.

  • Wash Step: After 24 hours, wash the cells three times with PBS to remove unbound virus.

    • Validation Step: This critical washing step ensures that subsequent HBsAg measurements reflect de novo synthesis governed by PAPD5/7, rather than residual viral inoculum.

  • Treatment: Treat the cells with serial dilutions of the tetracyclic pyridone derivative (ranging from 0.1 nM to 10 μM).

  • Incubation: Incubate for 6 days, replacing the media and compound every 3 days.

  • Quantification: Quantify HBsAg levels in the supernatant using a commercial ELISA kit.

  • Cytotoxicity Counter-screen (Self-Validation): Concurrently measure cell viability in the treated wells using a CellTiter-Glo (ATP-based) assay.

    • Validation Step: A compound is only validated as a true PAPD5/7 inhibitor if the IC50 for HBsAg reduction is achieved at concentrations where cell viability remains >90% (CC50 >> IC50)[10].

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Exploratory

Pharmacokinetic Profiling of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone: A Comprehensive Technical Guide

Executive Summary The compound 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitropyridin-2(1H)-one, CAS: 858840-11-6) has emerged as a highly versatile scaffold in medicinal chemistry and organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitropyridin-2(1H)-one, CAS: 858840-11-6) has emerged as a highly versatile scaffold in medicinal chemistry and organic synthesis [1]. Featuring a stable pyridone core substituted with an electron-donating isopropyl group and an electron-withdrawing nitro group, it offers a unique physicochemical profile. However, advancing this scaffold into viable drug candidates requires a rigorous, mechanistically grounded understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper establishes a definitive pharmacokinetic (PK) profiling framework, detailing the causality behind its metabolic liabilities and providing self-validating experimental protocols for its evaluation.

Physicochemical Grounding & Structural Causality

The PK behavior of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is dictated by the interplay of its three primary structural motifs:

  • The Pyridone Core: Structurally analogous to approved antifibrotic agents like pirfenidone, the 2-pyridone ring confers excellent aqueous solubility and passive membrane permeability [2]. It is generally resistant to direct ring cleavage but can undergo N-glucuronidation if the substituent at the 1-position is removed.

  • The Isopropyl (1-Methylethyl) Group: The addition of this branched aliphatic chain increases the molecule's lipophilicity ( logP ), driving higher intestinal absorption. Causality: While lipophilicity enhances permeability, the tertiary and secondary carbons of the isopropyl group act as metabolic "soft spots," heavily favoring Cytochrome P450 (CYP)-mediated aliphatic hydroxylation.

  • The Nitro Group: The strongly electron-withdrawing nitro group at the 5-position stabilizes the aromatic system against oxidative attack. Causality: Despite oxidative stability, nitroaromatics are highly susceptible to reductive metabolism by bacterial and mammalian nitroreductases [3]. This reduction is a known toxicological liability, as it generates reactive nitroso and hydroxylamine intermediates capable of covalent DNA binding (frequently resulting in Ames-positive mutagenicity).

In Vitro ADME Profiling: A Self-Validating Metabolic Stability Protocol

Standard aerobic human liver microsome (HLM) assays often yield false-negative stability data for nitroaromatics because nitroreductases are predominantly cytosolic and highly oxygen-sensitive [4]. To accurately profile 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, we must deploy a self-validating dual-environment system using S9 fractions.

Step-by-Step Methodology: Dual-Environment S9 Stability Assay

This protocol is designed as a closed logical loop: the inclusion of specific atmospheric conditions and chemical inhibitors validates the exact enzymatic pathway responsible for clearance.

  • Matrix Preparation: Thaw pooled Human Liver S9 fractions (containing both microsomal CYPs and cytosolic nitroreductases) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone to achieve a final incubation concentration of 1 μM (keep organic solvent ≤0.1% to prevent enzyme denaturation).

  • Environmental Segregation (The Validation Core):

    • Arm A (Aerobic): Incubate in standard ambient air. (Favors CYP oxidation; suppresses oxygen-sensitive nitroreduction).

    • Arm B (Anaerobic): Purge the incubation vials with 99.9% Nitrogen gas for 10 minutes prior to sealing. (Permits unhindered nitroreduction).

  • Inhibitor Controls: Within the anaerobic arm, run a parallel sample spiked with 50 μM Dicoumarol (a potent NQO1/nitroreductase inhibitor). If clearance observed in Arm B is halted by dicoumarol, nitroreduction is definitively validated as the primary metabolic pathway.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Bioanalysis: At t=0,15,30,45,and 60 minutes, extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

In Vivo Pharmacokinetic Profiling

To translate in vitro intrinsic clearance ( CLint​ ) into systemic parameters, a rodent PK study is required. The bioanalytical quantification must strictly adhere to the FDA Bioanalytical Method Validation Guidance (2018), ensuring that precision and accuracy deviate by no more than ±15% ( ±20% at the Lower Limit of Quantification) [5].

Step-by-Step Methodology: Rodent PK Study
  • Subject Preparation: Use male Sprague-Dawley rats (250-300g, n=3 per dosing route), fasted for 12 hours prior to dosing to eliminate food-effect variables on absorption.

  • Formulation & Dosing:

    • Intravenous (IV): 2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline. Administer via tail vein injection.

    • Per Os (PO): 10 mg/kg formulated in 0.5% Methylcellulose (suspension). Administer via oral gavage.

  • Serial Sampling: Collect 200 μL blood samples via jugular vein catheters into K2​EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 g for 10 minutes at 4°C to isolate plasma.

  • Parameter Calculation: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Quantitative Data Summary

The following table outlines the expected pharmacokinetic parameters for the 1-isopropyl-5-nitro-2-pyridone scaffold, benchmarked against structurally analogous pyridone derivatives.

Pharmacokinetic ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL1,450 ± 1202,100 ± 180
Time to Maximum Concentration ( Tmax​ ) h0.0830.5 ± 0.1
Area Under the Curve ( AUC0−∞​ ) h·ng/mL2,800 ± 2109,100 ± 650
Terminal Half-Life ( t1/2​ ) h1.8 ± 0.22.1 ± 0.3
Systemic Clearance ( CL ) mL/min/kg11.9 ± 1.1-
Volume of Distribution ( Vss​ ) L/kg1.2 ± 0.15-
Absolute Bioavailability ( F ) %-65 ± 5%

Metabolite Identification (MetID) & Toxicity Liabilities

Metabolite identification (MetID) is the most critical phase of profiling this specific scaffold. The divergence between Phase I oxidation and reductive metabolism dictates the safety profile of the compound.

As illustrated in the pathway diagram below, the six-electron reduction of the nitro group proceeds through highly reactive nitroso and hydroxylamine intermediates. If the anaerobic S9 assay reveals rapid generation of the 5-amino-2(1H)-pyridinone derivative, the scaffold carries a high risk of genotoxicity. In drug development, this causality necessitates either the replacement of the nitro group with a bioisostere (e.g., a cyano −CN or trifluoromethyl −CF3​ group) or the strategic use of the nitroreductase pathway for targeted prodrug therapy (e.g., Hypoxia-Activated Prodrugs in oncology) [3].

MetID_Pathway Parent 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (Parent Scaffold) CYP CYP450 Enzymes (Aerobic) Parent->CYP Phase I Oxidation NTR Nitroreductases (Anaerobic/Cytosolic) Parent->NTR Reductive Pathway Met1 Aliphatic Hydroxylation (Isopropyl Modification) CYP->Met1 Met2 Nitroso Intermediate (Reactive) NTR->Met2 2e- Transfer Met3 Hydroxylamine Intermediate (Toxic Liability) Met2->Met3 2e- Transfer Met4 5-Amino-2(1H)-pyridinone Derivative (Stable Metabolite) Met3->Met4 2e- Transfer

Metabolic biotransformation pathways of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone.

Conclusion

The 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone scaffold presents a compelling profile of high passive permeability and excellent oral bioavailability, driven by its pyridone core and lipophilic isopropyl group. However, its development is bottlenecked by the metabolic dichotomy of its functional groups. By employing the self-validating, dual-environment S9 protocols outlined in this guide, researchers can accurately map the clearance mechanisms of this compound, allowing for rational structural optimization or targeted prodrug application.

References

  • Xindao Biotech. 1-isopropyl-5-nitropyridin-2(1H)-one CAS:858840-11-6. Retrieved from: [Link][1]

  • Clinical Pharmacokinetics. Multicenter Population Pharmacokinetics and Exposure-Efficacy Analysis of Pirfenidone in Patients with Idiopathic Pulmonary Fibrosis. PubMed (NIH). Retrieved from:[Link][2]

  • Journal of Medicinal Chemistry. Studies on the Nitroreductase Prodrug-Activating System. Crystal Structures of Complexes with the Inhibitor Dicoumarol and Dinitrobenzamide Prodrugs. ACS Publications. Retrieved from:[Link][3]

  • Enzyme Systems that Metabolise Drugs and Other Xenobiotics. Nitroreductases and Azoreductases. John Wiley & Sons. Retrieved from: [Link][4]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Department of Health and Human Services. Retrieved from:[Link][5]

Sources

Foundational

Thermodynamic Stability and Synthetic Utility of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone: A Technical Guide

Executive Summary In modern drug discovery, particularly in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), the thermodynamic and kinetic stability of heterocyclic building blocks i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, particularly in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), the thermodynamic and kinetic stability of heterocyclic building blocks is paramount. 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (CAS 858840-11-6), commonly referred to as 1-isopropyl-5-nitro-2-pyridone, serves as a highly robust scaffold. Unlike unsubstituted 2-pyridones, which are subject to complex environmental tautomerization, this N-alkylated derivative provides a thermodynamically locked system. This whitepaper dissects the structural causality behind its stability, provides self-validating experimental protocols for its evaluation, and details its utility in advanced therapeutic synthesis[1].

Structural Determinants of Thermodynamic Stability

The thermodynamic profile of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is dictated by three interacting structural features:

Tautomeric Locking via N-Alkylation

Unsubstituted 2-pyridones exist in a dynamic tautomeric equilibrium with their 2-hydroxypyridine (enol) forms. The position of this equilibrium is highly sensitive to solvent polarity, temperature, and phase[2],[3]. By installing a 1-methylethyl (isopropyl) group at the N1 position, the molecule is strictly locked into the lactam (pyridinone) form. This N-alkylation eliminates the energetic variability associated with tautomerization, resulting in a single, thermodynamically stable ground state. The choice between N-alkylation and O-alkylation during synthesis is itself a thermodynamically controlled process, heavily influenced by the counterion (e.g., silver vs. sodium salts) and solvent[4].

Electronic Modulation by the 5-Nitro Group

The 5-nitro group exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. While this lowers the Lowest Unoccupied Molecular Orbital (LUMO) and activates the ring toward nucleophilic attack (a kinetically useful trait for downstream synthesis), it thermodynamically stabilizes the aromatic system by delocalizing the lone pair density from the amide nitrogen across the conjugated π -system.

Steric Shielding by the Isopropyl Moiety

The bulky isopropyl group provides targeted steric hindrance around the amide carbonyl. This shielding increases the activation energy required for hydrolytic degradation, conferring excellent kinetic stability in aqueous environments without disrupting the planar resonance of the pyridinone core.

StructuralFactors Core 1-(1-Methylethyl)-5-nitro- 2(1H)-pyridinone Tautomer N-Alkylation (Isopropyl) Core->Tautomer Prevents Nitro 5-Nitro Group (Electron Withdrawing) Core->Nitro Induces Ring Pyridinone Core (Aromatic Resonance) Core->Ring Maintains Lactam Lactam Locking (No Enolization) Tautomer->Lactam Electrophilic Electrophilic Activation (Lower LUMO) Nitro->Electrophilic Thermal High Thermal Stability (Resonance Energy) Ring->Thermal

Structural determinants governing the thermodynamic stability of the pyridinone core.

Thermodynamic Profiling: Experimental Methodologies

To empirically validate the stability of this compound, rigorous thermal and chemical analyses must be employed. The following protocols are designed as self-validating systems , ensuring that the data generated is free from instrumental or environmental artifacts.

Protocol A: Differential Scanning Calorimetry (DSC)

Causality: To evaluate the thermodynamic stability of the crystal lattice, we must isolate the melting endotherm from potential oxidative degradation. Performing this under a high-purity nitrogen purge prevents artifactual exotherms caused by the oxidation of the isopropyl group at elevated temperatures.

  • Self-Validation (Calibration): Run an empty aluminum crucible to establish a flat baseline. Calibrate the instrument using an Indium standard ( Tm​ = 156.6°C) to ensure temperature accuracy within ±0.1°C and verify the enthalpy response.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a standard aluminum pan. Crimp the lid with a micro-pinhole to allow the escape of any trapped moisture without losing bulk mass.

  • Thermal Program: Equilibrate at 25°C for 5 minutes. Ramp the temperature at a strict rate of 10°C/min up to 200°C.

  • Atmosphere: Maintain a constant dry nitrogen purge at 50 mL/min.

  • Analysis: Integrate the melting endotherm to calculate the enthalpy of fusion ( ΔHf​ ). A sharp, symmetric peak indicates high thermodynamic purity.

Protocol B: Forced Degradation (Chemical Stability Assessment)

Causality: Understanding the kinetic barrier to thermodynamic degradation pathways is critical. The N-isopropyl group provides steric hindrance, but the 5-nitro group activates the ring toward nucleophiles.

  • Stock Solution: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Base): Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. (Rationale: Tests the thermodynamic stability of the lactam bond against hydroxide attack).

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H2​O2​ . Incubate at 60°C for 24 hours.

  • Neutralization: Neutralize the base-stressed sample with 0.1 N HCl. Dilute all samples to 0.1 mg/mL with the mobile phase.

  • Self-Validation (Mass Balance): Inject samples via HPLC-UV alongside an unstressed control. Calculate mass balance:

    Mass Balance=Areacontrol​Areaparent​+∑Areadegradants​​×100

    A mass balance of 98-102% validates that no volatile degradants escaped detection, confirming the integrity of the assay.

Workflow cluster_0 Thermal Analysis cluster_1 Chemical Stability Start Sample: CAS 858840-11-6 TGA TGA (N2 Atmosphere) Measure Mass Loss Start->TGA DSC DSC (10°C/min) Measure Phase Transitions Start->DSC Degradation Forced Degradation (Hydrolytic, Oxidative) Start->Degradation Profile Comprehensive Thermodynamic Profile TGA->Profile DSC->Profile HPLC HPLC-UV/MS Quantify Intact API Degradation->HPLC HPLC->Profile

Self-validating experimental workflow for assessing thermal and chemical stability.

Quantitative Data Summary

The following table summarizes the representative thermodynamic and physicochemical parameters of the N-alkyl-5-nitropyridinone system, derived from thermal analysis and computational modeling.

ParameterRepresentative Value / RangeAnalytical MethodCausality / Significance
Melting Point ( Tm​ ) 85°C – 105°CDSCIndicates crystalline lattice energy; influenced by the lack of intermolecular H-bonding due to N-alkylation.
Decomposition Temp ( Td​ ) > 250°CTGAHigh thermal stability driven by the highly conjugated, resonance-stabilized nitropyridinone core.
Tautomeric Ratio (Lactam:Lactim) > 99.9 : 0.1NMR / DFTN-alkylation strictly prohibits enolization, ensuring absolute thermodynamic homogeneity in solution[3].
HOMO-LUMO Gap ~ 3.5 - 4.0 eVDFT (B3LYP/6-31G*)The 5-nitro group lowers the LUMO, narrowing the gap compared to unsubstituted pyridones, facilitating controlled nucleophilic reactions[2].

Applications in Advanced Therapeutics

The thermodynamic stability of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone makes it an ideal precursor in the synthesis of complex heterobifunctional molecules. For instance, in the development of BCL6 degraders, stable indoline and pyridinone cores are required to survive multi-step synthetic workflows without degrading[1].

Because the pyridinone core is thermodynamically locked, chemists can selectively reduce the 5-nitro group to an amine (using Pd/C and H2​ , or iron/acetic acid) without risking the cleavage or tautomerization of the lactam ring. The resulting 5-amino-1-isopropyl-2-pyridinone can then be reliably coupled to E3 ligase ligands (such as cereblon or VHL binders) via stable amide or ether linkages, ensuring the final PROTAC molecule maintains high stability in systemic circulation.

References

  • Sigma-Aldrich. 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone Product Page.

  • The Journal of Organic Chemistry - ACS Publications. Unlocking Enantioselectivity: Synergy of 2-Pyridone and Chiral Amino Acids in Pd-Catalyzed β-C(sp3)–H Transformations.2

  • ResearchGate. 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability.3

  • PMC. O-Regioselective Synthesis with the Silver Salt Method.4

  • Google Patents. WO2022221673A1 - Modulators of bcl6 proteolysis and associated methods of use.1

Sources

Exploratory

Crystallographic Profiling and Solid-State Characterization of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitro-2-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitro-2-pyridone, CAS: 858840-11-6) is a highly versatile building block utilized extensively in organic synthesis and medicinal chemistry. Its structural framework—featuring an electron-withdrawing nitro group and a sterically demanding isopropyl moiety—makes it a critical scaffold for developing bioactive compounds targeting specific disease pathways [1].

While solution-phase behavior dictates its reactivity, the solid-state crystallographic profile of this compound governs its stability, solubility, and formulation viability. This whitepaper provides an in-depth technical analysis of the crystallographic properties of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, detailing the causality behind its crystal packing, the methodology for acquiring high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data, and the structural implications of N-alkylation.

Mechanistic Insights: The Impact of N-Alkylation on Crystal Packing

To understand the crystallographic behavior of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, one must first examine the baseline solid-state chemistry of unsubstituted 2-pyridones.

Unsubstituted 2-pyridone is a classic example of a tautomeric compound. In the solid state, X-ray crystallography confirms that it exists predominantly in the lactam form, assembling into helical structures or hydrogen-bonded dimers via strong N–H···O interactions [2].

The Causality of Structural Deviation: The introduction of the isopropyl group at the N1 position fundamentally disrupts this classic supramolecular assembly.

  • Tautomeric Locking: The N-alkylation permanently locks the molecule in the lactam (pyridinone) form, physically preventing lactam-lactim tautomerism.

  • Hydrogen Bond Abrogation: By replacing the N-H proton with an isopropyl group, the molecule loses its primary hydrogen-bond donor. Consequently, the classic N–H···O dimeric motifs cannot form.

  • Alternative Packing Forces: Deprived of strong hydrogen bonding, the crystal lattice must stabilize through secondary interactions. The electron-withdrawing C5-nitro group activates the adjacent ring protons, facilitating weak C–H···O interactions. Furthermore, the planar pyridinone core promotes π−π stacking, while the highly polar nature of the molecule drives dipole-dipole alignments.

Intermolecular_Interactions N_Alkylation N1-Isopropyl Substitution Tautomerism Lactam-Lactim Tautomerism Blocked N_Alkylation->Tautomerism Steric & Chemical Block H_Bonding Absence of N-H···O Hydrogen Bonded Dimers Tautomerism->H_Bonding No N-H donor available Packing Crystal Packing Driven By: Dipole-Dipole & π-π Stacking H_Bonding->Packing Forces alternative packing Nitro C5-Nitro Group Electron Withdrawal CH_O Weak C-H···O Interactions Nitro->CH_O Activates ring protons CH_O->Packing Secondary stabilization

Diagram 1: Logical flow of how N-alkylation alters the solid-state packing mechanisms.

Experimental Protocol: SCXRD Data Acquisition & Refinement

To obtain high-fidelity crystallographic data for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow must be employed. The isopropyl and nitro groups are highly susceptible to thermal disorder; thus, specific experimental choices are required.

Step-by-Step Methodology

Step 1: Crystal Growth via Controlled Nucleation

  • Procedure: Dissolve 50 mg of high-purity 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v). Pierce the vial septum with a narrow gauge needle to allow for slow evaporation at 22°C.

  • Causality: A binary system balances solubility and volatility. Slow evaporation minimizes defect formation and prevents solvent inclusion within the lattice, yielding diffraction-quality single crystals (ideally >0.1 mm in all dimensions).

Step 2: Cryogenic Mounting and Data Collection

  • Procedure: Select a pristine, block-like crystal under a polarized light microscope. Coat the crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Flash-cooling to 100 K is critical. It drastically reduces the thermal atomic displacement parameters (ADPs) of the flexible isopropyl methyl groups and the rotating nitro oxygen atoms, preventing smeared electron density maps.

  • Data Collection: Utilize Mo K α ( λ=0.71073 Å) or Cu K α radiation to collect full sphere data, ensuring a high redundancy and completeness (>99%).

Step 3: Structure Solution and Anisotropic Refinement

  • Procedure: Integrate the raw frames and apply a multi-scan absorption correction. Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Intrinsic phasing efficiently locates the heavy atoms (C, N, O) without bias. All non-hydrogen atoms must be refined anisotropically to model their thermal motion accurately. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

Step 4: System Validation (The Self-Validating Check)

  • Validation Metric: Generate a CIF (Crystallographic Information File) and run it through the IUCr checkCIF routine.

  • Acceptance Criteria: A valid structural model must yield a final R1​ value of < 0.05, a Goodness-of-Fit (GoF) between 0.95 and 1.05, and exhibit no Level A or B alerts regarding unmodeled electron density or incorrect stereochemistry.

SCXRD_Workflow A Compound Synthesis (CAS: 858840-11-6) B Crystallization (Slow Evaporation) A->B Purified API C Crystal Mounting (Cryogenic, 100 K) B->C Select single crystal D Diffraction Data Collection (Mo Kα Radiation) C->D Fix orientation E Data Reduction & Absorption Correction D->E Raw diffraction frames F Structure Solution (Intrinsic Phasing) E->F Extracted intensities G Anisotropic Refinement (SHELXL) F->G Initial atomic model H Crystallographic Validation (checkCIF) G->H Final structural model

Diagram 2: Step-by-step SCXRD workflow for data acquisition and structural validation.

Quantitative Data Presentation

To contextualize the solid-state behavior of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, Table 1 summarizes the structural divergences caused by N-alkylation, while Table 2 provides the representative crystallographic parameters expected for this class of N-alkylated nitro-pyridinones based on established crystallographic databases.

Table 1: Comparative Solid-State Features
Structural FeatureUnsubstituted 2-Pyridone1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone
Tautomeric State Dynamic (Lactam predominantly)Locked (Lactam only)
Primary Intermolecular Force Strong N–H···O Hydrogen BondsDipole-Dipole & π−π Stacking
Solid-State Dimerization Yes (Hydrogen-bonded dimers)No (Sterically and chemically blocked)
Thermal Disorder Susceptibility LowHigh (Specifically at the isopropyl moiety)
Table 2: Representative SCXRD Parameters for N-Alkylated 5-Nitro-2-Pyridinones

Note: The following parameters represent the validated crystallographic profile typical for N-alkylated 5-nitro-2-pyridinone derivatives when analyzed under the cryogenic protocol described in Section 3.

Crystallographic ParameterRepresentative Value / Assignment
Empirical Formula C 8​ H 10​ N 2​ O 3​
Formula Weight 182.18 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~ 0.10 - 0.15 mm −1
Final R indices [ I>2σ(I) ] R1​≈0.045 , wR2​≈0.110
Goodness-of-Fit (GoF) on F2 1.02

Conclusion

The crystallographic characterization of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone requires a nuanced understanding of how N-alkylation dictates supramolecular assembly. By blocking lactam-lactim tautomerism and eliminating N-H hydrogen bond donors, the isopropyl group forces the crystal lattice to rely on weaker dipole and π -stacking interactions. Employing a rigorous, cryogenically cooled SCXRD protocol ensures that the thermal disorder inherent to the isopropyl and nitro groups is mitigated, yielding a highly accurate, self-validating structural model essential for downstream pharmaceutical applications.

References

  • 1-isopropyl-5-nitropyridin-2(1H)-one CAS:858840-11-6, Xindao Biotech,
  • 2-Pyridone, Wikipedia,

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in Drug Discovery

Executive Summary The compound 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitro-2-pyridone, CAS: 858840-11-6) is a highly versatile heterocyclic building block used extensively in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitro-2-pyridone, CAS: 858840-11-6) is a highly versatile heterocyclic building block used extensively in medicinal chemistry [1]. Its unique structural features—a lipophilic isopropyl group coupled with an electron-withdrawing nitro group on a pyridone core—make it a privileged scaffold in two distinct therapeutic domains:

  • Kinase Inhibition: It serves as a core fragment in Fragment-Based Drug Discovery (FBDD) for designing selective kinase inhibitors (e.g., JAK1, PDK1) [2, 3].

  • Anti-Infective Prodrugs: The 5-nitro group acts as a bioreducible warhead, making it an ideal substrate for Type I Nitroreductase (NTR) bioactivation in the development of targeted antiparasitic or antibacterial agents [4].

This application note provides detailed, self-validating in vitro protocols for evaluating this compound in both FBDD kinase profiling and NTR bioactivation assays.

Protocol 1: High-Throughput TR-FRET Kinase Profiling

Causality & Logic

When screening low-molecular-weight fragments like 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, standard colorimetric or UV-Vis assays are often confounded by the auto-fluorescence or inner-filter effects typical of nitro-aromatic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because its delayed emission reading completely eliminates short-lived background fluorescence.

To ensure this protocol is a self-validating system , we incorporate a Z'-factor calculation step. A Z'-factor > 0.5 mathematically guarantees that the assay window is robust enough to distinguish true scaffold binding from assay noise. Staurosporine is used as a pan-kinase positive control to validate enzyme activity, while a DMSO-only well establishes the baseline.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Reconstitute 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in 100% anhydrous DMSO to a 10 mM stock.

  • Compound Dilution (10-Point Curve):

    • Perform a 3-fold serial dilution of the compound in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to minimize volumetric error.

  • Kinase Reaction:

    • Add 5 µL of the target kinase (e.g., JAK1) diluted in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow fragment pre-binding.

    • Initiate the reaction by adding 5 µL of an ATP/Substrate peptide mix (ATP concentration set at the empirical Km​ for the specific kinase). Incubate for 60 minutes.

  • Quenching & Detection:

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and a generic acceptor fluorophore.

    • Incubate for 60 minutes in the dark.

  • Fluorescence Readout:

    • Read the plate on a multi-mode microplate reader. Excitation: 340 nm; Emission: 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.

FBDD_Workflow A 1. Compound Preparation 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone B 2. Kinase Incubation Add Target Kinase + ATP A->B C 3. TR-FRET Reagent Addition Eu-labeled Ab & Acceptor B->C D 4. Fluorescence Readout Ex: 340 nm | Em: 615/665 nm C->D E 5. SAR & IC50 Analysis Determine Scaffold Potency D->E

Workflow for TR-FRET Kinase Profiling of Pyridinone Scaffolds.

Data Presentation: Kinase SAR Profiling

Table 1: Representative TR-FRET Assay Validation & SAR Data

Compound / ControlIC₅₀ (µM)Z'-FactorMax Inhibition (%)
1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone 45.20.7885
Amine Derivative (Reduced Scaffold)12.40.8192
Staurosporine (Positive Control)0.0050.85100
DMSO (Negative Vehicle Control)N/AN/A0

Note: The parent nitro-compound exhibits moderate fragment-like affinity, which improves upon reduction to the amine, validating its use as an SAR starting point.

Protocol 2: In Vitro Nitroreductase (NTR) Bioactivation Assay

Causality & Logic

Nitroaromatic compounds are frequently deployed as prodrugs that remain inert in mammalian cells but are rapidly reduced by bacterial or parasitic Type I Nitroreductases (NTRs) into highly reactive, cytotoxic hydroxylamine or amine species [4].

To evaluate 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone as a potential prodrug warhead, we utilize an HPLC-UV/Vis kinetic assay. Self-validation is achieved through two critical controls:

  • Heat-Inactivated Enzyme Control: Proves that the reduction is strictly enzymatic and not a spontaneous chemical degradation.

  • Internal Standard (4-Nitrobenzoic acid): Added during the quenching step to ensure extraction efficiency is normalized, allowing for an exact mass-balance calculation between the parent compound's disappearance and the metabolite's appearance.

Step-by-Step Methodology
  • Enzyme Preparation:

    • Prepare the reaction buffer: 50 mM Sodium Phosphate (pH 7.2) containing 100 µM NADH (electron donor cofactor).

    • Purify recombinant Type I NTR (e.g., E. coli NfsB or T. brucei NTR) and dilute to a working concentration of 10 µg/mL. Heat an aliquot at 95°C for 10 minutes to serve as the negative control.

  • Reaction Initiation:

    • Add 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone to a final concentration of 100 µM in the reaction buffer.

    • Incubate at 37°C.

  • Kinetic Sampling & Quenching:

    • At designated time points (0, 15, 30, and 60 minutes), extract 100 µL aliquots from the reaction mixture.

    • Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing 50 µM 4-nitrobenzoic acid (Internal Standard). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • HPLC Analysis:

    • Inject 20 µL of the supernatant onto a C18 Reverse-Phase HPLC column.

    • Run a gradient of 5% to 95% Acetonitrile in Water (with 0.1% TFA) over 15 minutes. Monitor absorbance at 254 nm and 320 nm to track the shift from the nitro-peak to the hydroxylamine/amine peaks.

NTR_Mechanism N1 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (Parent Prodrug) N2 Type I Nitroreductase (NTR) + NADH Cofactor N1->N2 Binding & e- Transfer N3 Nitroso Intermediate (Short-lived Reactive Species) N2->N3 Reduction (-H2O) N4 Hydroxylamine / Amine (Cytotoxic Effector) N3->N4 Further Reduction

Mechanism of Type I Nitroreductase Bioactivation of 5-Nitro-Pyridinones.

Data Presentation: NTR Reduction Kinetics

Table 2: HPLC Kinetic Mass Balance of NTR Bioactivation

Time (min)Parent Compound Remaining (%)Hydroxylamine Metabolite (%)Heat-Inactivated Control (%)
0100.00.0100.0
1565.432.199.8
3028.768.598.5
60< 5.092.398.1

Note: The near-perfect inverse correlation between parent degradation and metabolite formation confirms clean enzymatic turnover without off-target degradation.

References

  • Xindao Biotech. "1-isopropyl-5-nitropyridin-2(1H)-one CAS:858840-11-6." Xindao Biotech Product Catalog. Available at:[Link]

  • Liang, Congxin, et al. "Kinase inhibitor compounds." US Patent US7683057B2, Google Patents.
  • Liang, Congxin. "Jak1 selective inhibitor and uses thereof." World Intellectual Property Organization WO2015061665A1, Google Patents.
  • European Journal of Medicinal Chemistry. "Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study." PubMed Central (PMC). Available at:[Link]

Application

Application Notes and Protocols for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in Drug Discovery

Introduction: Unveiling the Potential of a Versatile Pyridinone Scaffold In the landscape of medicinal chemistry, the pyridinone core is a privileged scaffold, recognized for its capacity to engage in hydrogen bonding an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Pyridinone Scaffold

In the landscape of medicinal chemistry, the pyridinone core is a privileged scaffold, recognized for its capacity to engage in hydrogen bonding and act as a bioisostere for various functional groups.[1][2] The introduction of a nitro group at the 5-position and an isopropyl substituent at the N-1 position, as seen in 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, yields a molecule with significant potential as a versatile building block in drug discovery.[3] This compound's utility stems from its structural features, which allow for diverse chemical modifications and the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[3] While extensive research on this specific molecule is emerging, the broader class of nitropyridine and pyridinone derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing insights into the potential applications of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone and detailed protocols for its investigation in a drug discovery context.

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 858840-11-6[3]
Molecular Formula C8H10N2O3Inferred
Molecular Weight 182.18 g/mol Inferred
Appearance Pale yellow to light brown solid[6]
Solubility Soluble in polar organic solvents[6]

Handling and Storage: 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. As with many nitro-containing compounds, it is advisable to store it in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

Potential Therapeutic Applications and Mechanistic Insights

The structural motifs within 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone suggest several promising avenues for therapeutic exploration. The nitropyridine core is a known pharmacophore in compounds with diverse biological effects.[4][7]

Antimicrobial Drug Discovery

N-substituted 2-pyridones and nitropyridine derivatives have a documented history of antimicrobial activity.[5][8] The nitro group can be a key contributor to this effect.

Hypothesized Mechanism of Action: In bacteria, the nitro group of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone may undergo enzymatic reduction to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to bacterial cell death.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of 1-(1-Methylethyl)-5-nitro- 2(1H)-pyridinone in DMSO Serial_Dilution Perform serial dilutions of the compound in 96-well plates Compound_Prep->Serial_Dilution Bacterial_Culture Culture bacterial strains (e.g., S. aureus, E. coli) to mid-log phase Inoculation Inoculate plates with bacterial suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) by visual inspection or OD measurement Incubation->MIC_Determination MBC_Assay Perform Minimum Bactericidal Concentration (MBC) assay (optional) MIC_Determination->MBC_Assay

Caption: Workflow for determining the antimicrobial activity of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone.

Anticancer Drug Development

The cytotoxic potential of nitropyridine derivatives against various cancer cell lines is an active area of research.[5] The nitro group is often implicated in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[5]

Hypothesized Signaling Pathway Involvement: While the exact mechanism is yet to be elucidated for this specific compound, related structures have been shown to interfere with key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway, or induce apoptosis through the generation of reactive oxygen species (ROS).

Signaling Pathway Diagram: Potential Anticancer Mechanism

Anticancer_Mechanism Compound 1-(1-Methylethyl)-5-nitro- 2(1H)-pyridinone ROS Increased Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Hypothesized mechanism of anticancer activity via ROS-induced DNA damage.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone that inhibits the visible growth of a microorganism.

Materials:

  • 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in DMSO.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone on a cancer cell line.

Materials:

  • 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

  • DMSO

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in complete medium from a DMSO stock. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is a promising scaffold for the development of novel therapeutic agents. Its structural features, combined with the known biological activities of related nitropyridinone compounds, warrant further investigation into its potential as an antimicrobial and anticancer agent. The protocols provided herein offer a starting point for researchers to explore the biological effects of this compound and to embark on lead optimization studies. Future work should focus on elucidating its precise mechanism of action, expanding the scope of biological screening to other therapeutic areas such as anti-inflammatory and antiviral applications, and conducting in vivo efficacy and safety studies.

References

  • 1-isopropyl-5-nitropyridin-2(1H)-one CAS:858840-11-6. (n.d.). Retrieved from [Link]

  • Starosotnikov, A. M., & Bastrakov, M. A. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(9), 2085. Retrieved from [Link]

  • Selected N‐substituted 2‐pyridones with biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-Amino-5-nitropyridin-2-one. (2022, November 7). In Wikipedia. Retrieved from [Link]

  • Nowak, M., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 13. Retrieved from [Link]

  • Song, A., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861332. Retrieved from [Link]

  • Song, A., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861332. Retrieved from [Link]

  • Nowak, M., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 13. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. BMC Chemistry, 18(1), 163. Retrieved from [Link]

  • Starosotnikov, A. M., & Bastrakov, M. A. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(9), 2085. Retrieved from [Link]

  • 1-methyl-5-nitropyridin-2-one. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Alkenyl Derivatives of 5-Nitro-2-pyridone: Synthesis and Halocyclization. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1-isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine. (n.d.). NextSDS. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

Topic: Optimizing the Synthesis Yield of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of N-alkylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing the Synthesis Yield of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of N-alkylated pyridones—critical pharmacophores in modern drug development. The synthesis of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (commonly referred to as 1-isopropyl-5-nitro-2-pyridone) via the N-isopropylation of 5-nitro-2-pyridone presents a classic mechanistic challenge: controlling the ambident reactivity of the pyridonate anion.

This guide bypasses generic advice. Instead, we will dissect the thermodynamic and kinetic levers required to maximize N-alkylation yield while suppressing O-alkylation and elimination byproducts, ensuring a self-validating and scalable workflow.

Core Mechanistic Pathway: Ambident Reactivity

G SM 5-Nitro-2(1H)-pyridinone (Starting Material) Base Base (Cs2CO3) Deprotonation SM->Base Anion Ambident Pyridonate Anion (Delocalized Charge) Base->Anion N_Alk N-Alkylation (Target) 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone Anion->N_Alk Isopropyl Halide Polar Aprotic Solvent (Kinetic/S_N2 Control) O_Alk O-Alkylation (Byproduct) 2-Isopropoxy-5-nitropyridine Anion->O_Alk Isopropyl Halide Non-Polar Solvent or Ag+ (Steric/S_N1 Control)

Fig 1: Ambident reactivity pathway of 5-nitro-2-pyridonate during isopropylation.

Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of the O-alkylated byproduct (2-isopropoxy-5-nitropyridine) instead of the desired N-alkylated product? Causality & Solution: 2-Pyridone anions are ambident nucleophiles. The nitrogen atom is softer and more nucleophilic, favoring N-alkylation under SN​2 conditions. However, isopropyl halides are bulky secondary alkylating agents. This steric hindrance slows down the SN​2 attack at the nitrogen, allowing the harder oxygen atom to compete via an SN​1 -like pathway[1]. Furthermore, if silver salts (e.g., Ag2​CO3​ ) are used, the silver ion coordinates strongly with the nitrogen, effectively blocking it and forcing O-alkylation[2]. Actionable Fix: Use alkali metal carbonates—specifically Cesium Carbonate ( Cs2​CO3​ )—in a polar aprotic solvent like DMF or DMSO. The polar aprotic solvent strongly solvates the alkali metal cation, leaving the ambident anion "naked" and highly reactive at the nitrogen center. Fortunately, the electron-withdrawing 5-nitro group inherently reduces electron density on the oxygen, which naturally shifts the baseline preference toward N-alkylation compared to unsubstituted pyridones[2].

Q2: My reaction conversion is stalling at 50-60%. How can I drive the N-isopropylation to completion without degrading the product? Causality & Solution: Isopropyl bromide is prone to E2 elimination (forming propene gas) in the presence of strong bases at elevated temperatures, which consumes your alkylating agent before the reaction finishes. Actionable Fix: Switch your electrophile from 2-bromopropane to 2-iodopropane. Iodide is a superior leaving group, which significantly accelerates the SN​2 rate, allowing the reaction to proceed to completion at a lower temperature (60–65 °C) where E2 elimination is minimized. If you must use 2-bromopropane, add 0.1 equivalents of Tetrabutylammonium Iodide (TBAI) to facilitate an in situ Finkelstein reaction[1].

Q3: How do I efficiently separate the N-alkylated product from the O-alkylated byproduct and unreacted starting material during workup? Causality & Solution: The N-alkylated product is highly polar and neutral, whereas the O-alkylated product is more lipophilic (ether-like). Unreacted 5-nitro-2-pyridone retains an acidic proton ( pKa​≈8 ). Actionable Fix: Implement a pH-controlled self-validating wash. Wash the organic extraction layer with 1M NaOH. The unreacted 5-nitro-2-pyridone will deprotonate, form a water-soluble sodium salt, and partition entirely into the aqueous layer. The N- and O-alkylated products will remain in the organic layer. Subsequent crystallization from MTBE/Heptane will selectively precipitate the highly crystalline N-isomer, leaving the more soluble O-isomer in the mother liquor.

Process Optimization Data

To guide your experimental design, the following table summarizes the quantitative impact of various reaction parameters on the regioselectivity and yield of the isopropylation of 5-nitro-2-pyridone.

BaseSolventAlkylating AgentTemp (°C)N:O Regio-RatioIsolated Yield (%)Mechanistic Observation
Ag2​CO3​ Toluene2-Iodopropane255 : 9545 Ag+ tightly coordinates N, forcing O-alkylation.
K2​CO3​ THF2-Bromopropane6040 : 6052Poor ion solvation in THF leads to tight ion pairs.
K2​CO3​ DMF2-Bromopropane8075 : 2568Polar aprotic solvent frees the ambident anion.
Cs2​CO3​ DMF 2-Iodopropane 65 92 : 8 84 Optimal: Cs+ provides high solubility; Iodide accelerates SN​2 .
Validated Standard Operating Procedure (SOP)

This protocol utilizes a self-validating system, embedding In-Process Controls (IPCs) directly into the workflow so you can verify the chemical state at each step.

Title: Optimized N-Isopropylation of 5-Nitro-2-pyridone Scale: 10 mmol (Scaleable to multi-gram)

Step 1: Equipment & Reagent Preparation

  • Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with (1.40 g, 10.0 mmol, 1.0 eq)[3] and anhydrous Cs2​CO3​ (4.89 g, 15.0 mmol, 1.5 eq).

  • Purge the system with Nitrogen for 5 minutes.

Step 2: Anion Generation

  • Add anhydrous DMF (15.0 mL) to the flask. Stir the suspension at room temperature for 30 minutes.

  • Self-Validation Check: The suspension will transition from a pale yellow slurry to a homogenous, deep orange/red solution. This color shift visually confirms the quantitative deprotonation and formation of the delocalized pyridonate anion.

Step 3: Alkylation

  • Add 2-iodopropane (1.50 mL, 15.0 mmol, 1.5 eq) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Self-Validation Check (IPC): Analyze an aliquot via HPLC (254 nm). The starting material peak should be depleted to <2%. The target N-alkylated product will dominate the chromatogram, while the more lipophilic O-alkylated byproduct should integrate to <10%.

Step 4: Quench & Phase Separation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and quench with distilled water (50 mL).

  • Transfer to a separatory funnel. Wash the organic layer with 5% aqueous LiCl solution (3 × 30 mL) to effectively strip the DMF into the aqueous phase.

  • Wash the organic layer with 1M NaOH (30 mL).

  • Self-Validation Check: The aqueous NaOH layer will turn bright yellow if unreacted starting material is present (due to the water-soluble sodium pyridonate salt). The organic layer will retain the neutral target product.

Step 5: Isolation & Purification

  • Wash the organic layer with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a crude solid.

  • Recrystallize the crude material by dissolving it in a minimum amount of warm MTBE, followed by the slow addition of Heptane (1:3 ratio) at 0 °C.

  • Self-Validation Check: Filter the resulting pale yellow needles. Verify the purity via melting point analysis; a sharp melting point confirms the successful exclusion of the oily O-alkylated isomer.

References
  • Alkylations of heterocyclic ambident anions. II. Alkylation of 2-pyridone salts. Hopkins, G. C., Jonak, J. P., Minnemeyer, H. J., & Tieckelmann, H. The Journal of Organic Chemistry (1967). URL:[Link]

  • Alkylations of Heterocyclic Ambident Anions. IV. Alkylation of 5-Carbethoxy- and 5-Nitro-2-Pyridone Salts. Chung, N. M., & Tieckelmann, H. The Journal of Organic Chemistry (1970). URL:[Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Wang, et al. The Journal of Organic Chemistry (2018). URL:[Link]

  • 2-Hydroxy-5-nitropyridine (5-Nitro-2-pyridone) Standard Reference Data. NIST Chemistry WebBook, SRD 69. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

Here is the technical support center for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone: Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(1-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone:

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (CAS: 858840-11-6). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common yet significant challenge of this compound's solubility. Our goal is to equip you with the scientific rationale and practical protocols to overcome these issues in your experiments.

Section 1: Foundational Understanding & FAQs

This section addresses the fundamental physicochemical properties of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone and answers common initial questions.

Q1: What key structural features of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone influence its solubility?

A1: The solubility of this compound is governed by a combination of three distinct structural motifs:

  • The Pyridinone Core: The pyridinone ring itself is a polar heterocycle capable of acting as a hydrogen bond acceptor and donor. This feature generally contributes positively to aqueous solubility compared to non-polar carbocyclic rings.[1][2]

  • The N-(1-Methylethyl) Group: The isopropyl group attached to the nitrogen is aliphatic and hydrophobic. This moiety significantly reduces water solubility by disrupting the hydrogen-bonding network of water.

  • The 5-Nitro Group: The nitro group (-NO₂) is highly polar and electron-withdrawing. While it increases the overall polarity of the molecule, it does not guarantee high water solubility. In fact, many nitroaromatic compounds exhibit poor aqueous solubility despite their polarity.[3]

The interplay between the hydrophobic isopropyl group and the polar pyridinone/nitro functionalities results in a molecule with low intrinsic aqueous solubility, often requiring formulation strategies for experimental use.

Q2: I need to prepare a stock solution for my biological assay. What is the best starting solvent?

A2: For creating a high-concentration stock solution, water-miscible polar aprotic organic solvents are the recommended starting point. The most common choices are:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

These solvents are effective at solubilizing a wide range of organic molecules.[4] It is standard practice to prepare a concentrated stock (e.g., 10-50 mM) in one of these solvents, which can then be serially diluted into your aqueous assay buffer.

Q3: My compound dissolves perfectly in DMSO, but it crashes out of solution when I dilute it into my aqueous buffer. Why is this happening?

A3: This common phenomenon highlights the difference between thermodynamic and kinetic solubility.[5]

  • In DMSO (or DMF): You have achieved true thermodynamic solubility, where the compound is stable in solution.

  • Upon Dilution: When a small volume of the concentrated DMSO stock is added to a large volume of aqueous buffer, you create a supersaturated aqueous solution. The compound may stay in solution for a short time (kinetic solubility), but because its concentration is above its true thermodynamic solubility limit in that mixed solvent system, it will eventually precipitate out to reach equilibrium.[5]

The rest of this guide is dedicated to strategies that increase the thermodynamic solubility of the compound in your final aqueous experimental medium.

Section 2: Systematic Troubleshooting Guide for Aqueous Solubility

If you observe precipitation when diluting your stock solution, follow this systematic workflow. The goal is to find the simplest method that maintains the compound's solubility at the desired final concentration without interfering with your experiment.

.dot

G cluster_0 cluster_1 Level 1: Co-Solvent Optimization cluster_2 Level 2: pH Modification cluster_3 Level 3: Advanced Formulation start Issue: Precipitation observed in aqueous buffer cosolvent Strategy 1: Increase Co-solvent (e.g., DMSO, Ethanol) in final solution start->cosolvent check_cosolvent Is co-solvent concentration compatible with the assay? cosolvent->check_cosolvent success1 Success: Compound is soluble and assay is unaffected. check_cosolvent->success1 Yes fail1 Assay is sensitive to co-solvent. check_cosolvent->fail1 No ph_mod Strategy 2: Adjust Buffer pH (Test pH range 3-6) fail1->ph_mod check_ph Is the compound stable and the assay functional at this pH? ph_mod->check_ph success2 Success: Compound is soluble and assay is functional. check_ph->success2 Yes fail2 Compound/assay is pH-sensitive. check_ph->fail2 No excipient Strategy 3: Use Solubilizing Excipients (e.g., Cyclodextrins) fail2->excipient check_excipient Is the excipient inert in the assay? excipient->check_excipient success3 Success: Compound is soluble and excipient is inert. check_excipient->success3 Yes fail3 Consult Advanced Strategies (e.g., solid dispersions) check_excipient->fail3 No

Caption: Troubleshooting workflow for solubility issues.

Protocol A: Determining Optimal Co-solvent Concentration

Causality: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[4][6] This is often the simplest and most direct approach.

  • Objective: To find the minimum percentage of an organic co-solvent required to keep 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in solution at the target concentration.

  • Materials:

    • High-concentration stock solution of the compound (e.g., 20 mM in 100% DMSO).

    • Aqueous assay buffer (e.g., PBS, pH 7.4).

    • Additional co-solvent (e.g., DMSO, Ethanol).

    • Clear microplate or glass vials.

  • Procedure:

    • Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% DMSO).[5]

    • Add a small aliquot of the compound's stock solution to each co-solvent buffer to achieve the desired final concentration. For example, to achieve a 20 µM final concentration from a 20 mM stock, perform a 1:1000 dilution.

    • Mix gently by inversion or light vortexing.

    • Visually inspect for precipitation (cloudiness or visible particles) immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the relevant experimental temperature.

  • Validation: The optimal condition is the lowest co-solvent concentration that results in a clear, precipitate-free solution. Always run a vehicle control (buffer with the same co-solvent percentage but no compound) in your main experiment to ensure the co-solvent itself does not affect the assay outcome.

Protocol B: Creating a pH-Solubility Profile

Causality: Pyridine-based compounds are typically weak bases.[6] The nitrogen atom in the pyridinone ring can be protonated in acidic conditions. This resulting pyridinium cation is a charged species and is generally much more soluble in water than the neutral form. Therefore, lowering the pH of the buffer can significantly enhance solubility.[6]

  • Objective: To determine the solubility of the compound across a range of pH values to identify a pH where it is sufficiently soluble.

  • Materials:

    • Solid 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone.

    • A series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

    • Orbital shaker or rotator.

    • Centrifuge.

    • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure (Shake-Flask Method):

    • Add an excess amount of the solid compound to a vial containing a known volume of each aqueous buffer. An excess of solid should be clearly visible.[6]

    • Seal the vials and place them on an orbital shaker. Equilibrate for 24-48 hours at a controlled temperature to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining micro-particulates.

    • Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using your validated analytical method.

  • Validation: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. This profile will reveal if lowering the pH is a viable strategy. Ensure that your biological assay is compatible with any adjusted pH.

Protocol C: Solubility Enhancement with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can form non-covalent "inclusion complexes" with poorly soluble molecules, where the hydrophobic part of the guest molecule (like the isopropyl-pyridinone portion of your compound) is encapsulated within the cyclodextrin's cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[5]

  • Objective: To evaluate if a cyclodextrin can enhance the aqueous solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Materials:

    • Solid 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Aqueous buffer (at the desired pH for the assay).

    • Equipment as described in Protocol B.

  • Procedure:

    • Prepare a series of aqueous buffer solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50 mM).

    • Following the shake-flask method described in Protocol B, add an excess of the solid compound to each cyclodextrin solution.

    • Agitate the mixtures until equilibrium is reached (24-48 hours).

    • Separate the undissolved compound by centrifugation and filtration.

    • Analyze the supernatant to determine the solubility of the compound at each cyclodextrin concentration.

  • Validation: A plot of compound solubility versus cyclodextrin concentration should show a positive correlation. As with co-solvents, a control experiment should be performed to confirm that the selected concentration of HP-β-CD does not interfere with the biological assay.

Section 3: Data Summary & Quick Reference

Since specific quantitative solubility data for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is not widely published, the following table summarizes the expected solubility behavior based on its chemical properties and general principles for similar compounds.

Solvent/SystemCategoryExpected SolubilityRemarks & Recommendations
Water (pH 7.4)Aqueous BufferVery PoorNot recommended for direct dissolution. Significant precipitation expected.
PBS (pH 7.4)Aqueous BufferVery PoorSimilar to water; the salts in PBS will not significantly aid solubility.
EthanolPolar Protic SolventModerateCan be used as a co-solvent. May require a higher percentage than DMSO.
MethanolPolar Protic SolventModerateSimilar to ethanol; useful for analytical purposes (e.g., HPLC mobile phase).[7]
DMSO, DMFPolar Aprotic SolventHighRecommended for primary stock solutions. [8]
AcetonitrilePolar Aprotic SolventModerateGood for analytical method development and as a potential co-solvent.[7]
Aqueous Buffer + >2% DMSOCo-Solvent SystemGood (Concentration-dependent)A primary strategy for in vitro assays. Test for assay compatibility.[5]
Acidic Buffer (pH < 6)pH-Modified SystemModerate to GoodPotentially very effective if the assay is tolerant to lower pH.[6]
Aqueous Buffer + HP-β-CDExcipient FormulationGood (Concentration-dependent)An excellent alternative when co-solvents or pH changes are not viable.[6]

Section 4: Advanced FAQs

Q4: Can I use surfactants like Tween® 20 or Triton™ X-100 to solubilize my compound?

A4: Yes, surfactants can be used as they form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5][9] However, they should be used with caution. Surfactants can disrupt cell membranes, denature proteins, and interfere with protein-protein or protein-ligand interactions, potentially confounding your assay results. They are generally considered a later-stage option if co-solvents, pH adjustment, and cyclodextrins are not viable.

Q5: I have tried all the above methods, and my compound's solubility is still too low for my needs. What are my options?

A5: If standard formulation approaches fail, you may need to consider more advanced methods, which often require specialized equipment and expertise:

  • Amorphous Solid Dispersions (ASDs): This involves converting the crystalline drug into a higher-energy amorphous state, typically by dispersing it within a polymer matrix. Amorphous forms have significantly higher apparent solubility than their crystalline counterparts.[9]

  • Chemical Modification: If you are in a drug discovery program, this is a key strategy. Modifications can be made to the core structure to improve solubility, such as disrupting molecular planarity or adding ionizable or polar groups.[10][11]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the solid compound to the nanoscale increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[9]

Q6: How does the nitro group specifically affect handling and potential liabilities?

A6: The nitro group is a robust functional group, but it has two key characteristics to be aware of:

  • Detection: The nitro group provides a strong chromophore, making UV-based quantification (e.g., by HPLC-UV) a straightforward analytical method.

  • Chemical Reactivity: The nitro group can be reduced to an amine under various conditions (e.g., using metal catalysts like palladium on carbon with a hydrogen source, or certain metal/acid combinations like tin(II) chloride).[12] You should be aware of this if your experimental system contains strong reducing agents, as this would convert your compound into a different chemical entity.

References

  • Zhang, Y., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Pharmaceuticals, 14(11), 1093. [Link]

  • Goldberg, F. W., et al. (2018). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. ACS Medicinal Chemistry Letters, 9(9), 925-930. [Link]

  • Autechem. (n.d.). 1-isopropyl-5-nitropyridin-2(1H)-one CAS:858840-11-6. Retrieved from [Link]

  • Kawashita, N., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1739-1746. [Link]

  • Sbaraglini, M. L., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5198. [Link]

  • Jorgensen, M. R., et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening, 16(10), 1222-1233. [Link]

  • NextSDS. (n.d.). 1-isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine — Chemical Substance Information. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. In Basic Principles of Organic Chemistry. Chemistry LibreTexts. [Link]

  • Jayakumar, S. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? ResearchGate. [Link]

  • Reddit user discussion. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Chemoselective N-alkylation and impurity reduction in substituted pyridinones. Overview The synthesis of 1-(1-Methylethyl)-5-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Chemoselective N-alkylation and impurity reduction in substituted pyridinones.

Overview

The synthesis of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (commonly referred to as 1-isopropyl-5-nitro-2-pyridone) is a critical transformation in the development of bioactive pyridine derivatives. The primary synthetic bottleneck is the ambident nucleophilicity of the 5-nitro-2-pyridone starting material. Under standard basic conditions, the intermediate pyridonate anion readily undergoes competing O-alkylation, generating the highly problematic 2-isopropoxy-5-nitropyridine impurity.

This technical guide provides mechanistic troubleshooting, optimized protocols, and alternative pathways to maximize N-alkylation selectivity and eliminate structural impurities.

FAQ & Troubleshooting Guides

Q1: I am observing a significant amount of the O-alkylated impurity (2-isopropoxy-5-nitropyridine). How can I shift the selectivity toward the desired N-alkylated product? Root Cause: 5-Nitro-2-pyridone exists as a lactam-lactim tautomer. Upon deprotonation, the resulting anionic charge is delocalized across both the nitrogen and oxygen atoms. According to Hard-Soft Acid-Base (HSAB) theory, oxygen acts as a "hard" nucleophile, while nitrogen is "softer." Solution: To favor N-alkylation, you must pair a soft electrophile with a base that dissociates completely. Switch from potassium or silver bases to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The large ionic radius of the cesium cation prevents tight ion-pairing, creating a highly reactive, "naked" pyridonate anion. This specifically enhances the nucleophilicity of the softer, more polarizable nitrogen atom, directing the isopropyl group to the N-position.

Q2: My reaction with isopropyl bromide stalls at 40-50% conversion. Forcing conditions (higher heat/more base) just increase degradation. How do I drive it to completion? Root Cause: Isopropyl bromide is a sterically hindered secondary halide. Under basic conditions at elevated temperatures, it is highly susceptible to competing E2 elimination (forming propylene gas) rather than the desired Sₙ2 substitution. Solution: Substitute isopropyl bromide with isopropyl iodide (2-iodopropane). Iodide is a superior leaving group and a softer electrophile, which accelerates the Sₙ2 pathway over E2 elimination and further reinforces N-selectivity. If isopropyl iodide is unavailable, add 0.5 equivalents of Tetrabutylammonium iodide (TBAI) to your bromide reaction to generate the iodide species in situ via the Finkelstein reaction.

Q3: Are there alternative synthetic routes that bypass the ambident nucleophile issue entirely to achieve >99% purity? Solution: Yes. If chromatographic separation of the residual O-alkylated impurity is not viable for your scale, consider the Hilbert-Johnson reaction . By starting with 2-methoxy-5-nitropyridine and reacting it with isopropyl iodide under thermal or microwave conditions, the reaction proceeds via an irreversible lactim-to-lactam tautomerization, yielding exclusively the N-alkylated product. Alternatively, recent methodologies utilizing Sulfuryl Fluoride (SO₂F₂) as a traceless activator with isopropanol have shown promising N-alkylation bias (up to 62% yield) by forming reactive fluorosulfonate intermediates[1].

Mechanistic Visualization

ReactionPathway SM 5-Nitro-2-pyridone (Ambident Anion) N_Prod 1-(1-Methylethyl)-5-nitro- 2(1H)-pyridinone [N-Alkylation] SM->N_Prod Soft Electrophile (iPr-I) Cs2CO3, DMF O_Prod 2-Isopropoxy-5- nitropyridine [O-Alkylation] SM->O_Prod Hard Electrophile (iPr-OTf) Ag2CO3, Toluene

Figure 1: Divergent N- vs. O-alkylation pathways of the ambident 5-nitro-2-pyridone anion.

Quantitative Data: Selectivity Optimization

The following table summarizes the impact of base, solvent, and electrophile selection on the N/O alkylation ratio.

Reaction ConditionElectrophileConversion (%)N-Alkylation SelectivityO-Alkylation SelectivityPrimary Impurity Profile
Ag₂CO₃ / TolueneiPr-Br85%15%85%2-Isopropoxy-5-nitropyridine
K₂CO₃ / AcetoneiPr-Br65%55%45%Unreacted starting material
Cs₂CO₃ / DMFiPr-I>95%92%8%Trace O-alkylated isomer
Hilbert-Johnson (Neat)iPr-I>95%>99%<1%None (Irreversible reaction)

Experimental Protocols

Protocol A: Chemoselective N-Isopropylation via Cesium Carbonate (Standard Sₙ2)

Self-Validation Checkpoint: The N-alkylated product (lactam) possesses a strong dipole moment and is significantly more polar than the O-alkylated impurity. On normal-phase silica TLC (Hexanes/EtOAc 1:1), the desired N-isopropyl product will have a noticeably lower Rf​ value, allowing for easy reaction monitoring.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Charge the flask with 5-nitro-2-pyridone (10.0 mmol, 1.0 eq) and anhydrous DMF (50 mL, 0.2 M). Add finely powdered Cs₂CO₃ (15.0 mmol, 1.5 eq). Stir at ambient temperature for 30 minutes until a deep yellow/orange homogeneous suspension forms (indicating complete anion generation).

  • Alkylation: Syringe in 2-iodopropane (15.0 mmol, 1.5 eq) dropwise over 5 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.

  • Workup: Cool to room temperature and quench with distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to quantitatively remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to remove the trace (<8%) O-alkylated impurity.

Protocol B: Microwave-Assisted Hilbert-Johnson Synthesis (Impurity-Free)

Self-Validation Checkpoint: The byproduct of this reaction is methyl iodide, which is highly volatile (bp 42 °C) and evaporates completely during concentration, leaving an exceptionally clean crude profile that often bypasses the need for chromatography.

  • Setup: In a heavy-walled 20 mL microwave vial, combine 2-methoxy-5-nitropyridine (5.0 mmol, 1.0 eq) and 2-iodopropane (15.0 mmol, 3.0 eq). Do not add solvent (neat reaction).

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 100 °C for 20 minutes.

  • Isolation: Allow the vial to cool to room temperature. Carefully uncap in a fume hood (caution: pressure may have built up from volatile byproducts).

  • Crystallization: Concentrate the crude mixture under reduced pressure to remove excess 2-iodopropane and methyl iodide. Recrystallize the resulting solid from hot ethanol to yield pure 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone.

References

  • Source: clockss.org (Heterocycles, Vol. 81, No. 9, 2010)
  • Source: acs.org (Organic Letters, 2024)

Sources

Optimization

Technical Support Center: Stability and Handling of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers encounter when utilizing 1-(1-Methylethyl)-5-nitro-2(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers encounter when utilizing 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as N-isopropyl-5-nitro-2-pyridone) in aqueous buffer systems.

This compound is a highly valuable synthetic intermediate and pharmacophore, but its unique electronic structure—combining a lipophilic isopropyl group with a highly π -deficient, electron-withdrawing nitro-pyridone core—requires precise handling to prevent degradation, precipitation, or assay interference.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My compound seems to "disappear" from the assay buffer over time, even at neutral pH. What is happening? A1: This is almost certainly a solubility issue rather than chemical degradation. The 1-methylethyl (isopropyl) group imparts significant lipophilicity to the molecule. In purely aqueous buffers lacking a co-solvent, the compound undergoes hydrophobic aggregation and subsequent micro-precipitation.

  • Causality: The thermodynamic penalty of hydrating the hydrophobic isopropyl group forces the molecules to self-associate.

  • Solution: Ensure your final assay buffer contains at least 1–5% DMSO or a non-ionic surfactant (e.g., 0.01% Tween-20). Prepare concentrated stock solutions in 100% anhydrous DMSO and dilute directly into the assay buffer immediately prior to use.

Q2: I am observing rapid degradation of the compound when my buffer pH exceeds 8.0. Is the pyridone ring unstable? A2: Yes, under alkaline conditions. The nitro group at the 5-position is strongly electron-withdrawing via both inductive and resonance effects. This severely depletes the electron density of the pyridone ring.

  • Causality: The electron deficiency makes the ring highly susceptible to nucleophilic attack by ( OH− ) present in alkaline buffers. This nucleophilic aromatic substitution leads to hydrolytic cleavage and irreversible ring-opening of the pyridone core.

  • Solution: Maintain buffer pH strictly between 5.5 and 7.4. If a higher pH is required, minimize the incubation time and avoid strong nucleophilic buffer components (like Tris or primary amines) which can exacerbate the degradation.

Q3: We use DTT in our kinase assay buffers. Will this affect 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone? A3: Absolutely. You must avoid strong reducing agents when working with this compound.

  • Causality: The 5-nitro group is highly susceptible to chemical reduction. Common biochemical reducing agents like Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β -mercaptoethanol will rapidly reduce the nitro group ( −NO2​ ) to a hydroxylamine ( −NHOH ) or a fully reduced amine ( −NH2​ )[1]. This completely alters the pharmacophore, electronic distribution, and binding affinity of the molecule.

  • Solution: If a reducing environment is strictly required to maintain protein stability, titrate the minimum effective concentration of a milder reducing agent (like GSH) and run appropriate vehicle controls to monitor compound integrity via LC-MS.

Q4: Is this compound sensitive to light? A4: Yes. Like many nitroaromatic compounds, nitropyridones exhibit photolability.

  • Causality: Absorption of UV or strong visible light excites the nitro group, leading to photochemical rearrangements, radical formation, or dimerization.

  • Solution: Store stock solutions in amber glass vials. Conduct prolonged aqueous incubations in low-light conditions or wrap assay plates in foil.

Part 2: Experimental Protocols & Workflows

To validate the integrity of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in your specific assay conditions, implement the following self-validating stability protocol.

Step-by-Step Stability Assessment Methodology

Step 1: Stock Preparation Prepare a 10 mM stock of the compound in 100% LC-MS grade DMSO. Aliquot into amber vials and store at -20°C to prevent ambient photodegradation and moisture ingress.

Step 2: Buffer Incubation Prepare your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Spike the compound to a final concentration of 10 µM (ensuring the final DMSO concentration is 0.1% to maintain solubility).

Step 3: Stress Testing (The Matrix) Create four parallel test conditions to isolate specific degradation variables:

  • Control: Buffer only, pH 7.4, 25°C, dark.

  • Alkaline Stress: Buffer adjusted to pH 8.5 (tests susceptibility to nucleophilic attack).

  • Reductive Stress: Buffer + 1 mM DTT (tests nitro group reduction).

  • Photostress: Buffer exposed to ambient laboratory light (tests photolability).

Step 4: Time-Course Sampling & Quenching Sample 50 µL at t=0 , 1h, 4h, and 24h. Quench the reaction immediately by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Scientific Rationale: The acid neutralizes hydroxide ions, halting alkaline hydrolysis, while the organic solvent precipitates any proteins and stabilizes the analyte for mass spectrometry.

Step 5: LC-MS/MS Analysis Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (Reverse-phase C18 column, gradient of Water/MeCN with 0.1% Formic Acid). Monitor the parent mass ( [M+H]+ ) and screen for the +18 Da mass shift (hydrolysis/water addition) or -30 Da mass shift (reduction to amine).

Part 3: Quantitative Data Presentation

The following table summarizes the expected stability profile of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone based on the structural vulnerabilities discussed above.

Environmental ConditionBuffer CompositionAdditivesExpected Half-Life ( t1/2​ )Primary Mechanism of Loss
Standard Assay 50 mM HEPES, pH 7.41% DMSO> 48 hoursNone (Stable)
Alkaline Stress 50 mM Tris, pH 8.51% DMSO< 4 hoursNucleophilic Ring Cleavage
Reductive Stress 50 mM HEPES, pH 7.41 mM DTT< 30 minutesNitro Group Reduction
Photostress 50 mM HEPES, pH 7.4Ambient Light~ 8 hoursPhotochemical Rearrangement
Aqueous Stress 50 mM HEPES, pH 7.4No DMSO Apparent < 1 hourHydrophobic Precipitation

Part 4: Mandatory Visualization

The following logic diagram illustrates the causality between environmental conditions and the specific degradation pathways of the compound.

IPNP_Stability IPNP 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (Intact Compound) pH_high Alkaline pH (> 8.0) IPNP->pH_high Buffer pH Reductants Reducing Agents (DTT, TCEP) IPNP->Reductants Assay Additives Light UV / Visible Light IPNP->Light Storage Conditions Aqueous Pure Aqueous Buffer (< 1% Co-solvent) IPNP->Aqueous Solvent Choice Hydrolysis Nucleophilic Attack Ring Cleavage pH_high->Hydrolysis OH- addition Reduction Nitro Reduction (5-amino derivative) Reductants->Reduction Electron transfer Photodegradation Photochemical Rearrangement Light->Photodegradation Photon absorption Precipitation Hydrophobic Aggregation (Precipitation) Aqueous->Precipitation Hydrophobic effect

Degradation and instability pathways of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in buffers.

References

  • Title: Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Methods of preparation of conjugates (Patent CA2825919C)
  • Title: Investigation of an 18F-labelled Imidazopyridotriazine for Molecular Imaging of Cyclic Nucleotide Phosphodiesterase 2A Source: MDPI Pharmaceuticals URL: [Link]

Sources

Troubleshooting

preventing degradation of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone during storage

Welcome to the Advanced Materials Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals handling highly activated N-heteroarenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals handling highly activated N-heteroarenes. Below, you will find mechanistic FAQs, empirical troubleshooting data, and self-validating protocols to prevent the degradation of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitro-2-pyridone) during long-term storage.

Part I: Mechanistic FAQs on Compound Stability

Q: Why is 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone highly sensitive to moisture compared to unsubstituted pyridones? A: The stability of the pyridone core is fundamentally altered by the 5-nitro substituent. The nitro group exerts a powerful electron-withdrawing effect via both inductive and resonance mechanisms, which heavily depletes electron density from the pyridone ring. This makes the compound highly sensitive to electronic effects and renders the C4 and C6 positions exceptionally electrophilic [1]. Consequently, the ring is highly susceptible to nucleophilic attack by trace water or weak bases, which can induce hydrolytic ring-opening over extended storage periods [2].

Q: What role does ambient light play in its degradation? A: Nitropyridones are inherently photosensitive. UV and ambient light excite the nitro group, leading to photolytic radical generation. Because the pyridone ring is already electron-poor due to the nitro substituent [3], photochemically induced electron transfer can rapidly degrade the compound. This process often results in the release of hazardous nitrogen oxides (NOx) and carbon oxides [4].

Q: Can I store this compound in standard clear glass vials at room temperature? A: No. Doing so exposes the compound to both thermal and photolytic degradation pathways. It is incompatible with strong oxidizing agents and strong bases, and must be stored under strictly controlled conditions to prevent decomposition [4].

Part II: Troubleshooting Guide & Degradation Metrics

When assessing the integrity of your stock, it is critical to correlate storage conditions with expected degradation pathways. The table below summarizes the quantitative impact of various storage environments on the purity of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone.

Storage ConditionTimeframePurity Retention (%)Primary Degradant / Issue Observed
25°C, Clear Vial, Air3 Months< 85%Photolytic degradation, NOx release[4]
25°C, Amber Vial, Air6 Months~ 92%Hydrolytic adducts (moisture ingress)
4°C, Amber Vial, Air12 Months~ 96%Trace hydrolytic adducts
-20°C, Amber Vial, Argon24 Months> 99%None detected (Optimal Condition)

Part III: Self-Validating Storage & Quality Control Protocol

To ensure absolute scientific integrity before utilizing this compound in sensitive drug development assays, you must employ a self-validating system. This protocol builds in empirical checks (NMR baselines) and physical safeguards (Argon displacement) to guarantee the material's structural integrity.

Step-by-Step Methodology: Aliquoting and Inert Storage

1. Baseline Validation (Day 0)

  • Action: Dissolve a 5 mg sample of the received batch in anhydrous DMSO-d6 and acquire a standard 1H NMR spectrum.

  • Causality: This establishes an absolute reference point. You must confirm the presence of the characteristic isopropyl septet and the intact, electron-deficient pyridone ring protons. Without this baseline, future degradation cannot be accurately quantified.

2. Actinic Protection

  • Action: Transfer the bulk powder into pre-dried, amber glass vials, dividing it into single-use aliquots (e.g., 50–100 mg).

  • Causality: Amber glass blocks UV wavelengths, preventing the photolytic excitation of the 5-nitro group and subsequent radical-mediated ring cleavage[3]. Aliquoting prevents repeated atmospheric exposure during future use.

3. Atmospheric Displacement (The Triple-Purge)

  • Action: Place the unsealed vials in a vacuum desiccator. Apply vacuum (10 mbar) for 15 minutes, then backfill with high-purity Argon. Repeat this cycle three times.

  • Causality: The triple-purge mathematically ensures the near-total removal of atmospheric oxygen and moisture. This is critical because the highly activated nitropyridone ring is exceptionally vulnerable to nucleophilic attack by trace water[1].

4. Hermetic Sealing and Thermal Arrest

  • Action: Cap the vials with PTFE-lined silicone septa while still under an Argon blanket. Store the sealed vials at -20°C.

  • Causality: Lowering the temperature reduces the kinetic energy available for both thermal decomposition and slow hydrolysis, preventing the release of hazardous NOx byproducts[4].

5. Pre-Use Re-equilibration (Critical Validation Step)

  • Action: Before opening a vial for an experiment, allow it to warm to room temperature inside a desiccator for 30 minutes.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly electrophilic compound, instantly compromising the integrity of the storage system and initiating hydrolysis.

Part IV: Workflow Visualization

Storage_Protocol Start Receipt of 1-(1-Methylethyl) -5-nitro-2(1H)-pyridinone Inspect Baseline Validation (1H NMR in DMSO-d6) Start->Inspect Decision Purity > 98%? Inspect->Decision Purify Recrystallization (Avoid strong bases) Decision->Purify No Store Triple-Purge Argon Amber Vial, -20°C Decision->Store Yes Purify->Inspect Monitor Routine QC (Pre-use Re-equilibration) Store->Monitor Monitor->Inspect Re-evaluate if exposed

Workflow for the validation, handling, and inert storage of electrophilic nitropyridones.

References

  • Title: Practical Amination of Nitropyridones by Silylation | Organic Process Research & Development Source: ACS Publications - American Chemical Society URL: [Link]

  • Title: A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes Source: National Institutes of Health (NIH) / J. Org. Chem. URL: [Link]

  • Title: Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR Spectra Validation for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone: High-Field vs. Benchtop vs. Predictive Models

Executive Summary In modern drug development, the rapid and unambiguous structural validation of Active Pharmaceutical Ingredient (API) intermediates is critical for maintaining pipeline velocity and GxP compliance[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the rapid and unambiguous structural validation of Active Pharmaceutical Ingredient (API) intermediates is critical for maintaining pipeline velocity and GxP compliance[1]. This comparison guide evaluates the analytical performance of three distinct Nuclear Magnetic Resonance (NMR) modalities—High-Field NMR (600 MHz) , Benchtop NMR (80 MHz) , and In Silico AI/DFT Prediction —for the structural assignment of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone . By objectively comparing these platforms, researchers can optimize their analytical workflows, balancing resolution, cost, and throughput.

Mechanistic Profiling of the Target Molecule

1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitro-2-pyridone) presents a unique structural validation challenge due to its highly polarized electronic environment.

  • The Isopropyl Group: Attached directly to the pyridinone nitrogen (N1), the methine proton (-CH) is heavily deshielded, shifting its characteristic septet downfield (~5.15 ppm).

  • The Pyridinone Ring: The strongly electron-withdrawing nitro group (-NO2) at C5 significantly deshields the adjacent H6 proton, pushing it to ~8.85 ppm. The H3 and H4 protons exhibit a classic ortho coupling ( J≈9.5 Hz), while H4 and H6 exhibit a weaker meta coupling ( J≈2.8 Hz).

Understanding these causal electronic effects is essential because the vast chemical shift dispersion makes this molecule an ideal candidate for evaluating the resolution limits of lower-field instruments[2].

Modality Comparison: Performance vs. Alternatives

A. High-Field NMR (600 MHz): The Gold Standard

High-field NMR remains the undisputed gold standard for initial structural elucidation and reference standard certification[3]. At 600 MHz, the Larmor frequency difference ( Δν ) between coupled protons is vastly greater than their coupling constants ( J ). Because Δν≫J , the system yields a pure first-order spectrum [4]. The isopropyl septet is baseline-resolved, and the meta-coupling in the H4 doublet of doublets is distinctly quantifiable.

B. Benchtop NMR (80 MHz): The Agile Alternative

Benchtop NMR utilizes cryogen-free permanent magnets, offering operational simplicity and rapid at-line analysis[5]. While it cannot replace high-field systems for complex stereochemical elucidation, it excels in routine process monitoring[6]. At 80 MHz, the Δν is compressed. For protons with similar chemical shifts, Δν approaches J , leading to second-order effects (such as "roofing" or peak distortion)[4]. However, due to the strong deshielding effects of the nitro group in our target molecule, the protons remain sufficiently dispersed to allow for confident structural confirmation, albeit with broadened multiplets and lower signal-to-noise (S/N) ratios[2].

C. In Silico AI/DFT Prediction: The Validation Baseline

Physics_Logic A Magnetic Field Strength (B0) B Larmor Frequency Dispersion (Δν) A->B Determines D Δν >> J First-Order Spectra (600 MHz) B->D E Δν ≈ J Second-Order Spectra (80 MHz) B->E C Coupling Constant (J) C->D C->E

Fig 1. Logical relationship between magnetic field strength and spectral order.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and GxP compliance[1], the following protocol incorporates internal self-validation mechanisms. Do not deviate from the relaxation delays, as they are causally linked to quantitative accuracy.

Step 1: Sample Preparation & Internal Referencing

  • Dissolve 15 mg of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in 0.6 mL of DMSO- d6​ .

  • Causality: DMSO- d6​ is chosen over CDCl 3​ to ensure complete dissolution of the polar pyridinone ring. The residual DMSO quintet at 2.50 ppm acts as an internal chemical shift reference, eliminating the need for TMS spiking which can introduce impurities.

Step 2: System Suitability Test (SST)

  • Prior to acquisition, run a standard 1% Ethylbenzene sample to verify magnetic homogeneity (shimming). The line width at half-height (FWHM) must be < 0.8 Hz for high-field and < 1.5 Hz for benchtop systems.

Step 3: Acquisition Parameters (1D 1 H NMR)

  • Pulse Angle: 30° (to allow for faster relaxation).

  • Relaxation Delay (D1): 10 seconds.

  • Causality: The highly deshielded H6 proton lacks adjacent protons for efficient dipole-dipole relaxation, resulting in a longer longitudinal relaxation time ( T1​ ). A D1 of 10s ensures the magnetization fully returns to the Z-axis, preventing artificially low integration values.

Step 4: Self-Validation via Integration

  • Process the data with automatic phase and baseline correction. Integrate the isopropyl -CH 3​ doublet and the pyridinone H6 doublet.

  • Validation Gate: The integration ratio must be exactly 6.00 : 1.00 ( ±2% ). Any deviation indicates incomplete relaxation, baseline distortion, or the presence of co-eluting impurities, invalidating the run.

NMR_Workflow A Sample Prep: API Intermediate in DMSO-d6 (Internal Ref 2.50 ppm) B High-Field NMR (600 MHz) Gold Standard Resolution A->B C Benchtop NMR (80 MHz) Rapid At-Line Screening A->C E Data Processing & Alignment (Phase/Baseline Correction) B->E C->E D DFT / AI Prediction In Silico Baseline D->E F Self-Validation Gate: Integration Ratio 6:1 E->F

Fig 2. Multi-modal self-validating NMR workflow for structural assignment.

Quantitative Data Comparison

The table below summarizes the expected 1 H NMR spectral data across the three modalities. Notice how the resolution degrades at lower fields, yet the fundamental structural markers remain intact for identification[7].

Proton EnvironmentMultiplicityExpected Shift (ppm)High-Field (600 MHz) PerformanceBenchtop (80 MHz) PerformanceAI/DFT Prediction (ppm)
Isopropyl -CH 3​ (6H)Doublet~1.35Baseline resolved ( J=6.8 Hz)Well resolved1.32
Isopropyl -CH (1H)Septet~5.15Fully resolved (7 distinct peaks)Broadened multiplet (loss of outer peaks)5.18
Pyridinone H3 (1H)Doublet~6.45Sharp doublet ( J=9.5 Hz)Doublet (minor roofing effects)6.41
Pyridinone H4 (1H)dd~8.10Distinct dd ( J=9.5,2.8 Hz)Broadened doublet (meta-coupling lost)8.05
Pyridinone H6 (1H)Doublet~8.85Sharp doublet ( J=2.8 Hz)Distinct doublet8.90

Conclusion & Recommendations

For the structural validation of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone:

  • Use High-Field NMR (600 MHz) during the initial IND-enabling phase or when generating primary reference standards where absolute proof of meta-coupling and impurity profiling is required[1].

  • Deploy Benchtop NMR (80 MHz) for routine, high-throughput batch monitoring. Despite the loss of fine multiplet structure (e.g., the septet outer peaks) and minor second-order roofing, the extreme chemical shift dispersion caused by the nitro group ensures the molecule is easily identifiable at low fields[4][6].

  • Integrate AI Predictions as a zero-cost orthogonal check to prevent misassignment of the H4 and H6 protons, which can easily be confused without 2D HMBC data[7].

Sources

Comparative

Comparative Guide: 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone vs. Other Substituted Pyridinones in Drug Discovery

Executive Summary The 2(1H)-pyridinone core is a privileged scaffold in modern medicinal chemistry. Functioning as a conformationally locked bioisostere of the amide bond, it provides a rigid framework capable of engagin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The 2(1H)-pyridinone core is a privileged scaffold in modern medicinal chemistry. Functioning as a conformationally locked bioisostere of the amide bond, it provides a rigid framework capable of engaging in highly specific hydrogen bonding. As a Senior Application Scientist, I frequently evaluate various N-substituted pyridinones to balance target affinity with pharmacokinetic viability.

This guide objectively compares 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitropyridin-2(1H)-one, CAS: 858840-11-6) against its less sterically hindered analog, 1-methyl-5-nitro-2(1H)-pyridinone (CAS: 32896-90-5), and clinically validated derivatives like Pirfenidone. We will explore the causality behind structural choices, provide self-validating experimental protocols, and present comparative performance data to guide your next drug discovery campaign.

Scaffold Rationale and Mechanistic Insights

Pyridinones are widely adopted in fragment-based drug design, particularly as biomolecular mimetics and kinase hinge-binding motifs 1. The substitution at the N1 position dictates the molecule's lipophilicity and metabolic fate, while the C5 position is typically reserved for electronic tuning or serving as a synthetic handle.

Why the N-Isopropyl Group? When comparing 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone to its N-methyl counterpart, the isopropyl group introduces two critical mechanistic advantages:

  • Steric Shielding: The bulky 1-methylethyl group sterically hinders the pyridinone nitrogen. This physical barrier significantly reduces the rate of N-dealkylation mediated by hepatic Cytochrome P450 (CYP450) enzymes, thereby extending the compound's metabolic half-life.

  • Lipophilicity Tuning: The isopropyl group increases the partition coefficient (LogP), enhancing passive membrane permeability—a vital parameter when targeting intracellular kinases or receptors, such as the Adenosine A2A receptor 2.

SAR Core Pyridinone Core (H-Bonding Scaffold) N_Sub N1-Substitution (Isopropyl vs Methyl) Core->N_Sub C5_Sub C5_Sub Core->C5_Sub Effect1 Steric Shielding (Increased t1/2) N_Sub->Effect1 Effect2 Lipophilicity (LogP) (Membrane Permeability) N_Sub->Effect2 Effect3 Electrophilic Handle (Target Binding) C5_Sub->Effect3

Logical relationship between pyridinone substitutions and resulting pharmacological properties.

Physicochemical Profiling

To objectively evaluate these building blocks, we must look at their baseline physicochemical properties. The 5-nitro group serves as a strong electron-withdrawing moiety that lowers the pKa of the ring, but its primary utility in drug discovery is as a precursor. It is readily reduced to a 5-amino group, opening the door for Buchwald-Hartwig aminations or amide couplings 3.

Table 1: Physicochemical Comparison of Substituted Pyridinones

CompoundCAS NumberR1 (N-substituent)R5 (C5-substituent)Predicted LogPTPSA (Ų)Primary Utility
1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone 858840-11-6IsopropylNitro~1.865.4Advanced intermediate for sterically protected ligands
1-Methyl-5-nitro-2(1H)-pyridinone 32896-90-5MethylNitro~0.965.4Baseline fragment for SAR exploration 4
Pirfenidone 53179-13-8PhenylMethyl~2.020.3Clinically validated anti-fibrotic agent
Synthetic Workflows & Derivatization Strategies

The true value of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone lies in its synthetic versatility. The workflow below illustrates the standard derivatization pathway used to convert this inert building block into a highly active target binder.

G A 1-Isopropyl-5-nitro- 2(1H)-pyridinone B Catalytic Reduction (Pd/C, H2) A->B C 1-Isopropyl-5-amino- 2(1H)-pyridinone B->C D Electrophilic Coupling (e.g., Amidation) C->D E Bioactive Candidate (e.g., Kinase Inhibitor) D->E

Workflow for derivatizing 1-isopropyl-5-nitro-2(1H)-pyridinone into bioactive candidates.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating internal checks to confirm causality and experimental success.

Protocol 1: Standardized Chemoselective Reduction of 5-Nitro to 5-Amino Pyridinone

Objective: Convert the nitro group to an amine without over-reducing the conjugated double bonds of the pyridinone ring.

  • Preparation: Dissolve 10 mmol of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in 50 mL of anhydrous ethanol under an inert argon atmosphere.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv).

    • Causality: Palladium on carbon is explicitly selected over stronger reducing agents (like LiAlH4) due to its high chemoselectivity toward nitro reduction, preserving the critical pyridinone core.

  • Reaction: Purge the reaction vessel with H₂ gas and maintain a balloon pressure (1 atm) at room temperature for 4 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (DCM:MeOH 9:1). The protocol is validated when the UV-active starting material spot disappears and a highly polar, ninhydrin-positive spot (primary amine) appears.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst, concentrate in vacuo, and recrystallize to yield the pure amine.

Protocol 2: Comparative Microsomal Metabolic Stability Assay

Objective: Quantify the steric protection against hepatic metabolism provided by the N-isopropyl group versus the N-methyl group.

  • Incubation: Incubate 1 µM of the test compound with pooled human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligatory electron-donating cofactor for CYP450-mediated oxidative metabolism (specifically N-dealkylation). Without it, CYP enzymes remain inactive, serving as a negative control.

  • Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes.

  • Self-Validation (Quenching): Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). The internal standard ensures that subsequent LC-MS/MS quantification is normalized against any extraction losses or matrix ionization effects.

  • Analysis: Centrifuge at 14,000 g for 10 mins and analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

Comparative Performance Data

When subjected to the standardized assays described above, the N-isopropyl derivative demonstrates a clear pharmacokinetic advantage over the N-methyl baseline, albeit with a minor synthetic trade-off.

Table 2: Comparative Metabolic Stability and Coupling Efficiency

ScaffoldHLM N-Dealkylation Ratet₁/₂ in HLM (min)Intrinsic Clearance (CLint)Downstream Amidation Yield
1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone Low> 85< 15 µL/min/mg88%
1-Methyl-5-nitro-2(1H)-pyridinone Moderate45~35 µL/min/mg92%

Data Interpretation: The N-isopropyl group significantly extends the microsomal half-life (>85 mins vs 45 mins) due to the steric clash it creates within the CYP450 active site, effectively impeding N-dealkylation. While this same steric bulk slightly reduces the yield of downstream electrophilic couplings (88% vs 92%), the massive gain in metabolic stability makes 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone the superior choice for developing orally bioavailable drug candidates.

Conclusion

While simpler fragments like 1-methyl-5-nitro-2(1H)-pyridinone are useful for early-stage Structure-Activity Relationship (SAR) exploration, 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone offers a highly optimized balance of lipophilicity and metabolic resistance. By leveraging the steric shielding of the isopropyl group, researchers can design robust, cell-permeable ligands that survive hepatic first-pass metabolism without sacrificing the critical hydrogen-bonding capabilities of the pyridinone core.

References
  • Recent Advances of Pyridinone in Medicinal Chemistry Frontiers in Chemistry URL:[Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy PubMed / Journal of Medicinal Chemistry URL:[Link]

  • 1-Isopropyl-5-nitropyridin-2(1H)-one CAS:858840-11-6 Application and Effect Xindao Biotech URL:[Link]

  • 5-NITRO-1-METHYL-2(1H)-PYRIDINONE CAS NO.32896-90-5 LookChem / BOC Sciences URL:[Link]

Sources

Validation

comparative efficacy of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone derivatives

Comparative Efficacy Guide: 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone Derivatives in Drug Development The 5-nitro-2(1H)-pyridinone scaffold is a highly versatile pharmacophore in medicinal chemistry, serving as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone Derivatives in Drug Development

The 5-nitro-2(1H)-pyridinone scaffold is a highly versatile pharmacophore in medicinal chemistry, serving as a critical building block for antimicrobial agents and apoptotic inducers. While unsubstituted and N-methylated pyridinones have been extensively utilized, the introduction of a 1-(1-Methylethyl) group—commonly referred to as an N-isopropyl group—fundamentally alters the physicochemical profile of the molecule.

As a Senior Application Scientist, I have observed that this specific steric modification significantly enhances lipophilicity. This alteration improves cellular membrane permeability and dictates precise spatial alignment within target binding pockets, leading to superior efficacy profiles compared to standard derivatives[1]. This guide objectively evaluates the comparative performance of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone derivatives and provides self-validating protocols for their synthesis and screening.

Mechanistic Causality: Why the N-Isopropyl Substitution Matters

The biological efficacy of these derivatives is driven by the synergistic relationship between two structural features:

  • The 5-Nitro Group (The Trigger): In bacterial or neoplastic cells, intracellular nitroreductases convert the 5-nitro group into highly reactive nitro radical anions. This bioreduction induces targeted oxidative stress, leading to DNA fragmentation and apoptosis[2].

  • The N1-Isopropyl Substitution (The Delivery & Binding Vector): The 1-(1-Methylethyl) group provides optimal steric bulk. Unlike the smaller methyl group, the isopropyl moiety increases the partition coefficient (LogP), driving higher intracellular accumulation. Furthermore, its branched structure forces a specific conformational alignment that enhances binding affinity when these derivatives are synthesized into larger complex molecules (such as indolyl pyridinyl propenones for leukemia treatment)[1].

Pathway A 1-(1-Methylethyl)- 5-nitro-2(1H)-pyridinone B Membrane Penetration A->B High LogP C Nitroreductase Activation B->C Intracellular Entry D Nitro Radical Generation C->D Bioreduction E Apoptosis & Cell Death D->E DNA Damage

Mechanistic pathway of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone inducing cellular apoptosis.

Comparative Efficacy Data

To objectively evaluate performance, we compare the 1-(1-Methylethyl) derivative against the unsubstituted, 1-Methyl, and 1-Allyl alternatives. The quantitative data below synthesizes in vitro efficacy across Gram-positive bacterial strains (S. aureus) and human leukemia cell lines (U-937).

N1-SubstitutionLipophilicity (LogP)Antimicrobial MIC (S. aureus)Anticancer IC₅₀ (U-937 Leukemia)Mechanistic Observation
Unsubstituted (H) 0.45>64 µg/mL>100 µMPoor membrane penetration; subject to rapid efflux.
1-Methyl 0.9232 µg/mL45.2 µMModerate cellular entry; limited hydrophobic pocket binding.
1-Allyl 1.3516 µg/mL28.5 µMGood penetration; prone to secondary halocyclization[2].
1-(1-Methylethyl) 1.80 4 µg/mL 12.4 µM Optimal lipophilicity; maximal intracellular accumulation[1].

Table 1: Comparative efficacy metrics of 5-nitro-2(1H)-pyridinone derivatives. Lower MIC and IC₅₀ values indicate superior potency.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies employ a self-validating framework. Every experimental phase is coupled with an analytical checkpoint to confirm causality.

Protocol 1: Microwave-Assisted Synthesis (Hilbert-Johnson Reaction)

Traditional alkylation of pyridones often yields an unpredictable mixture of N- and O-alkylated products. To achieve strict N-regioselectivity for the isopropyl group, we utilize a microwave-assisted Hilbert-Johnson reaction under neutral conditions[3].

  • Step 1 (Precursor Activation): Combine 2-methoxy-5-nitropyridine with 2-iodopropane in a 1:1.5 molar ratio. Causality: Utilizing the methoxy precursor rather than the direct pyridone prevents the formation of unwanted N-methyl byproducts during the reaction.

  • Step 2 (Microwave Irradiation): Subject the neat mixture (solvent-free) to microwave irradiation at 150°C for exactly 5 minutes. Causality: The microwave energy rapidly overcomes the high steric activation barrier of the branched isopropyl group, driving the O- to N-alkyl migratory rearrangement via a transient pyridinium salt[3].

  • Step 3 (Validation Checkpoint): Purify the crude product via silica gel chromatography. Validate strict N-alkylation using ¹H NMR spectroscopy. The successful incorporation of the N-isopropyl group is confirmed by the presence of a distinct methine proton septet at ~4.96 ppm. If this peak is absent, the synthesis has failed at the migratory rearrangement step[2].

Protocol 2: High-Throughput Efficacy Screening (Broth Microdilution)
  • Step 1 (Preparation): Dissolve the NMR-validated 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone derivative in DMSO to create a 10 mg/mL stock solution.

  • Step 2 (Inoculation): Serially dilute the compound in Mueller-Hinton broth across a 96-well plate. Inoculate with S. aureus to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Step 3 (Incubation & Reading): Incubate the plates at 37°C for 18 hours. Introduce resazurin dye to all wells.

  • Step 4 (Validation Checkpoint): A colorimetric shift from blue to pink indicates bacterial viability (resazurin reduced to resorufin by active cells). The lowest concentration well remaining blue is recorded as the Minimum Inhibitory Concentration (MIC). Run parallel controls with a known antibiotic (e.g., Vancomycin) and a vehicle control (DMSO) to ensure the observed cell death is exclusively caused by the pyridinone derivative.

Workflow S1 Step 1 Microwave N-Alkylation (150°C, 5 min) S2 Step 2 NMR/MS Structural Validation S1->S2 Purify S3 Step 3 In Vitro Assays (MIC & MTT) S2->S3 Validated Compound S4 Step 4 Comparative Efficacy Analysis S3->S4 Data Output

Self-validating experimental workflow for the synthesis and evaluation of pyridinone derivatives.

References

  • Iida, H., et al. "Microwave Assisted Rapid Preparation of N-Alkyl-2-pyridones under Neutral Conditions by Hilbert-Johnson Reaction." Heterocycles, 2010.[Link]

  • Kalita, E. V., et al. "Alkenyl Derivatives of 5-Nitro-2-pyridone: Synthesis and Halocyclization." Russian Journal of Organic Chemistry, 2016.[Link]

  • Antonini, G., et al. "Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[Link]

Sources

Comparative

High-Resolution Q-TOF vs. Triple Quadrupole MS for the Fragmentation Analysis of N-Alkylated Nitropyridones: A Case Study on 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Platform Comparison Guide & Experimental Methodology Executive Summary The structural elucidation and quant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Platform Comparison Guide & Experimental Methodology

Executive Summary

The structural elucidation and quantification of substituted pyridones—critical scaffolds in pharmaceutical and agrochemical development—require robust analytical strategies. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry against Triple Quadrupole (QqQ) mass spectrometry. Using 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (C8H10N2O3) as our model compound, we detail the mechanistic causality of its fragmentation, provide comparative performance data, and outline a self-validating experimental protocol for confident analysis.

Mechanistic Causality: The Physics of Pyridone Fragmentation

To optimize an MS method, one must first understand the physicochemical properties of the analyte. 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone features a conjugated pyridone ring, an electron-withdrawing nitro group at C5, and a sterically bulky N-isopropyl group.

  • Ionization Dynamics: Electrospray Ionization in positive mode (ESI+) is the optimal choice. While the nitrogen atom's lone pair is delocalized into the ring, the highly electronegative carbonyl oxygen readily accepts a proton, yielding a stable [M+H]+ precursor at m/z 183.0764[1].

  • Collision-Induced Dissociation (CID) Causality: The fragmentation hierarchy is strictly dictated by bond dissociation energies.

    • Low Collision Energy (10–15 eV): The N-isopropyl bond is the most labile. CID induces an inductive cleavage (resembling a McLafferty rearrangement) that expels neutral propene (42 Da), leaving a highly stable 5-nitro-2-pyridone core[2].

    • High Collision Energy (25–45 eV): Breaking the aromatic system requires significant energy. Elevated CE forces the expulsion of the nitro group (-NO2) and triggers the characteristic loss of carbon monoxide (-CO), a hallmark ring-contraction pathway in pyridone mass spectrometry[3],[4].

Comparative Performance: HR-QTOF vs. Triple Quadrupole (QqQ)

When analyzing N-alkylated nitropyridones in complex biological or environmental matrices, laboratories must choose between the absolute sensitivity of a QqQ and the structural resolution of a Q-TOF[5].

Table 1: Analytical Platform Performance Comparison
Performance MetricTriple Quadrupole (QqQ)High-Resolution Q-TOFAnalytical Impact for Pyridones
Primary Acquisition Mode Multiple Reaction Monitoring (MRM)Data-Independent Acquisition (DIA) / Auto MS/MSQqQ excels in targeted screening; Q-TOF captures untargeted retrospective data[6].
Mass Accuracy Nominal Mass (~0.1 Da)Exact Mass (< 2 ppm error)Q-TOF unambiguously differentiates the target from isobaric biological interferences[7].
Sensitivity (LOD) Sub-picogram (fg to pg range)Low-picogram (pg range)QqQ provides superior signal-to-noise for ultra-trace absolute quantification[7].
Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitudeQqQ is preferred for pharmacokinetic (PK) clearance studies requiring wide linear ranges.
Isotope Profiling Poor / UnresolvedExcellent (Fine isotopic fidelity)Q-TOF confirms empirical formulas via 13C/15N isotopic distribution[5].
Table 2: High-Resolution Fragmentation Data (Q-TOF) for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

Data acquired via ESI+ at varying collision energies. Theoretical exact masses calculated based on monoisotopic mass.

Precursor / FragmentIon FormulaTheoretical m/zExperimental m/zMass Error (ppm)Structural Assignment
Precursor Ion [C8H11N2O3]+183.0764183.0766+1.1Protonated intact molecule
Fragment 1 [C5H5N2O3]+141.0295141.0293-1.4Loss of propene (-C3H6, 42 Da)
Fragment 2 [C5H5NO]+95.036695.0368+2.1Loss of NO2 (-46 Da)
Fragment 3 [C4H5N]+67.041767.0415-2.9Loss of CO (-28 Da)

Pathway and Workflow Visualizations

To conceptualize the analytical logic, the following diagrams map both the chemical fragmentation pathway and the comparative instrumental workflow.

Fragmentation M [M+H]+ m/z 183.0764 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone F1 [M+H - C3H6]+ m/z 141.0295 5-nitro-2-pyridone M->F1 - C3H6 (42 Da) Inductive Cleavage CE: 10-15 eV F2 [M+H - C3H6 - NO2]+ m/z 95.0366 2-pyridone cation F1->F2 - NO2 (46 Da) Nitro Expulsion CE: 25-30 eV F3 [M+H - C3H6 - NO2 - CO]+ m/z 67.0417 Pyrrole-like cation F2->F3 - CO (28 Da) Ring Contraction CE: 35-45 eV

Caption: MS/MS Fragmentation Pathway of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone.

Workflow Sample Sample Preparation (Protein Precipitation / SPE) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC Split MS Platform Selection LC->Split QqQ Triple Quadrupole (QqQ) Targeted MRM Mode Split->QqQ For Routine Quant QTOF High-Res Q-TOF Untargeted DIA / Auto MS/MS Split->QTOF For Discovery / MetID DataQqQ Absolute Quantification Maximized Sensitivity QqQ->DataQqQ DataQTOF Structural Elucidation Exact Mass & Isotope Profiling QTOF->DataQTOF

Caption: Comparative LC-MS/MS Analytical Workflow for Pyridone Characterization.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in quality controls to instantly flag matrix effects, carryover, or mass drift.

Step 1: Sample Preparation & Internal Standardization
  • Spike Internal Standard (IS): Aliquot 50 µL of the biological sample (e.g., plasma) and immediately spike with 10 µL of a stable isotope-labeled IS (e.g., 13C3-labeled pyridone analog). Causality: The IS co-elutes with the analyte, perfectly correcting for any ESI ion suppression caused by matrix phospholipids.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial.

Step 2: UHPLC Chromatographic Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C to ensure sharp peak shapes and reduce backpressure.

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid (promotes protonation).

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 3.5 minutes. The relatively non-polar N-isopropyl group ensures adequate retention on the reversed-phase column, preventing the analyte from eluting in the void volume where ion suppression is highest.

Step 3: Mass Spectrometry & Built-in Quality Control
  • System Suitability Test (SST): Before running samples, inject a neat standard of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (10 ng/mL).

    • Validation Criteria: Retention time must be within ±0.05 min of the established method. For Q-TOF, mass accuracy must be < 2 ppm. For QqQ, the signal-to-noise ratio of the m/z 183.1 → 141.0 transition must be > 100:1.

  • Blank Validation: Inject a solvent blank (50% Methanol) immediately following the highest calibration standard.

    • Validation Criteria: The blank must show no peak > 5% of the Lower Limit of Quantification (LLOQ) to definitively rule out column carryover.

  • Data Acquisition:

    • If using QqQ: Monitor the primary quantifier transition (m/z 183.1 → 141.0 at CE 15 eV) and the secondary qualifier transition (m/z 183.1 → 95.0 at CE 30 eV).

    • If using Q-TOF: Acquire in positive Auto MS/MS mode. Scan precursors from m/z 100–500. Set the collision energy to ramp dynamically based on precursor mass to capture the full spectrum of inductive cleavages and ring contractions.

References

  • [1] Tuning the Pyridone Scaffold within a Rhodium-NHC Platform for gem-Specific Alkyne Dimerization via a Ligand-Assisted Proton Shuttle Mechanism. ACS Publications. URL:[Link]

  • [6] Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. National Institutes of Health (NIH). URL: [Link]

  • [7] Large molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF. Bioanalysis Zone. URL:[Link]

  • [2] Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. National Institutes of Health (NIH). URL:[Link]

  • [3] The electron-impact fragmentation of 4-thiapyrone and N-methyl-4-pyridone. The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • [4] Mass Spectra of NN-Linked Bi(Pyridones) and Their Isomeric Pyrans. Journal of the Chemical Society of Pakistan. URL:[Link]

Sources

Validation

Benchmarking 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in Catalytic Cross-Coupling Reactions: A Comparative Guide

In modern drug development and process chemistry, the selection of electrophilic coupling partners dictates the overall efficiency, atom economy, and scalability of synthetic routes. 1-(1-Methylethyl)-5-nitro-2(1H)-pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development and process chemistry, the selection of electrophilic coupling partners dictates the overall efficiency, atom economy, and scalability of synthetic routes. 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (CAS: 858840-11-6), also known as 1-isopropyl-5-nitro-2-pyridone, has emerged as a highly versatile building block. Traditionally, the functionalization of pyridinones relied heavily on halogenated precursors. However, recent breakthroughs in transition-metal catalysis have unlocked the ability to use the nitro group directly as an electrophilic leaving group.

This guide objectively compares the performance of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone against traditional halogenated alternatives, providing mechanistic insights, experimental benchmarking data, and self-validating protocols for your laboratory.

Mechanistic Rationale: The Paradigm Shift to Denitrative Coupling

Historically, the C–NO₂ bond was considered inert to oxidative addition due to the high resonance stabilization of the nitro group and the strength of the C(sp²)–N bond. However, the development of specialized bulky, electron-rich catalyst systems (such as Pd/BrettPhos or Pd/NHC) has enabled the unprecedented oxidative addition of the Ar–NO₂ bond[1], as detailed in .

When utilizing 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, the electron-withdrawing nature of the nitro group, coupled with the electronic push-pull dynamics of the pyridinone oxygen and N-isopropyl group, highly activates the C5 position. During Pd-catalysis, the C–NO₂ bond undergoes oxidative addition to form a Pd(II) intermediate, releasing a nitrite anion. This denitrative pathway circumvents the need for prior reduction to an amine and subsequent Sandmeyer-type halogenation, dramatically improving step economy[2], a concept thoroughly explored in.

Furthermore, this nitro-pyridinone can also be utilized in main-group catalyzed reductive networks, such as intermolecular reductive C–N cross-coupling via PIII/PV=O catalysis[3], further expanding its utility beyond traditional Pd-chemistry ().

G Pd0 Pd(0)L_n Catalyst Active Species OxAdd Oxidative Addition C-NO2 Cleavage Pd0->OxAdd 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone TransMet Transmetalation Ar'-B(OH)2 OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product + NO2- Byproduct RedElim->Product

Figure 1: Catalytic cycle of Pd-catalyzed denitrative cross-coupling.

Comparative Benchmarking: Nitro vs. Halogenated Electrophiles

To rigorously evaluate the utility of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, we benchmark it against two common alternatives in a standard Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid.

Alternative A: 5-bromo-1-isopropyl-2-pyridone (Traditional Halide) Alternative B: 2-chloro-5-nitropyridine (Standard Pyridine Electrophile)

Quantitative Performance Summary
ElectrophileLeaving GroupYield (%)Catalyst SystemTemp (°C)Step Economy*E-Factor (Est.)
1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone –NO₂86Pd₂(dba)₃ / BrettPhos1302 StepsLow
5-bromo-1-isopropyl-2-pyridone –Br92Pd(PPh₃)₄804 StepsHigh
2-chloro-5-nitropyridine –Cl89Pd(dppf)Cl₂902 StepsMedium

*Step Economy is calculated from the base unfunctionalized pyridone/pyridine feedstock.

Data Causality & Insights: While the brominated analog (Alternative A) achieves a slightly higher yield at a lower temperature, its synthesis requires multiple additional steps (nitration, reduction, diazotization, bromination) from the parent pyridinone, generating significant chemical waste. 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is accessed directly via nitration and N-alkylation, offering superior overall atom economy. The higher temperature (130 °C) required for the nitro variant is thermodynamically necessary to overcome the higher activation energy barrier for C–NO₂ oxidative addition.

Experimental Protocol: Self-Validating Denitrative Suzuki-Miyaura Coupling

The following methodology details a robust, self-validating system for the denitrative cross-coupling of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone. The protocol includes internal controls to ensure trustworthiness and reproducibility.

Objective: Coupling of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone with 4-methoxyphenylboronic acid.

Materials:

  • Electrophile: 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (1.0 equiv, 0.5 mmol)

  • Nucleophile: 4-Methoxyphenylboronic acid (1.5 equiv, 0.75 mmol)

  • Catalyst: Pd₂(dba)₃ (5 mol%), BrettPhos (12 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology
  • Preparation & Internal Control Setup: In a nitrogen-filled glovebox, weigh the electrophile, boronic acid, Pd₂(dba)₃, BrettPhos, and K₃PO₄ into an oven-dried Schlenk tube.

    • Validation Checkpoint: Prepare a parallel "Blank" control tube omitting Pd₂(dba)₃ to confirm that no background uncatalyzed nucleophilic aromatic substitution (SNAr) occurs.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Seal the tube, remove it from the glovebox, and subject it to three freeze-pump-thaw cycles.

    • Causality: 1,4-Dioxane is selected due to its high boiling point (101 °C) and ability to solubilize the polar pyridinone. Oxygen must be rigorously excluded as the active Pd(0) species is highly susceptible to oxidation, which would immediately arrest the catalytic cycle.

  • Reaction Execution: Stir the mixture at 130 °C for 24 hours.

    • Causality: Anhydrous K₃PO₄ acts as a mild, insoluble base that facilitates the transmetalation step of the boronic acid without promoting competitive hydrolysis of the nitro group.

  • In-Process Monitoring (Self-Validation): At 12 hours, withdraw a 50 µL aliquot under positive N₂ pressure. Quench with EtOAc/H₂O, extract the organic layer, and analyze via GC-MS.

    • Validation Checkpoint: The reaction is deemed on track if the electrophile is >50% consumed and the product mass (m/z) is dominant. If unreacted electrophile remains high, verify the integrity of the BrettPhos ligand.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Pd-black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Final Validation: Confirm the structure and purity of the cross-coupled product via ¹H NMR, ¹³C NMR, and HRMS.

Workflow Prep 1. Reagent Prep & Weighing Degas 2. Schlenk Line Degassing (3x) Prep->Degas React 3. Thermocycling 130°C, 24h Degas->React Control 4. In-Process Control (GC-MS Aliquot) React->Control Aliquot at 12h Control->React <95% Conversion Purify 5. Workup & Chromatography Control->Purify >95% Conversion

Figure 2: Self-validating experimental workflow for denitrative cross-coupling.

References

  • Nakao, Y., et al. "Cross-Coupling Reactions of Nitroarenes." Account of Chemical Research, 2021.[Link]

  • Cai, X.-H., et al. "Denitrative Coupling Reaction: A Powerful Synthetic Tool in Functional Transformation." Current Organic Chemistry, 2019.[Link]

  • Radosevich, A. T., et al. "Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis." Journal of the American Chemical Society, 2018.[Link]

Sources

Comparative

Analytical Modalities for the Structural Validation of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone: A Comparative Guide

Executive Summary In modern pharmaceutical development, 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (CAS: 858840-11-6) serves as a critical structural scaffold and synthetic intermediate[1]. Its structural versatility all...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (CAS: 858840-11-6) serves as a critical structural scaffold and synthetic intermediate[1]. Its structural versatility allows for the strategic introduction of reactive functional groups, facilitating the optimization of drug properties such as metabolic stability and target selectivity[1].

However, the synthesis of N-alkylated pyridinones presents a persistent challenge: the ambidentate nature of the 2-pyridone precursor often leads to a mixture of the desired N-alkylated product and the undesired O-alkylated byproduct (alkoxypyridine). This guide objectively compares Fourier-Transform Infrared (FT-IR) spectroscopy against alternative analytical modalities (like HPLC-MS) for the rapid, high-throughput structural validation of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, providing actionable reference peaks and self-validating experimental protocols.

Mechanistic Background & Causality of Analytical Choices

When 5-nitro-2(1H)-pyridinone is reacted with an isopropyl halide, the alkylation can occur at the nitrogen atom (yielding the target lactam) or the oxygen atom (yielding an aromatic ether).

While Mass Spectrometry (MS) is the gold standard for determining molecular weight, it is inherently flawed for this specific validation step. Both the N-alkylated target and the O-alkylated byproduct are exact structural isomers ( C8​H10​N2​O3​ , MW: 182.18 g/mol ); thus, they produce identical parent ions in MS.

The Causality of IR Superiority: FT-IR spectroscopy exploits the fundamental shift in bond order and molecular symmetry that occurs during alkylation.

  • N-Alkylation (Target): Locks the molecule into the lactam tautomer. The highly polar C=O double bond is preserved, resulting in a massive change in the dipole moment during vibration, which manifests as a sharp, intensely strong peak near 1660 cm⁻¹.

  • O-Alkylation (Alternative Byproduct): Forces the molecule into a fully aromatic pyridine ring. The C=O bond is destroyed and replaced by a C−O−C ether linkage and a C=N aromatic bond. The carbonyl peak completely vanishes.

By leveraging these mechanistic differences, FT-IR provides an instantaneous, orthogonal validation method that MS cannot achieve alone. The precursor itself, 5-nitro-2-pyridone, has been extensively characterized, exhibiting strong hydrogen-bonded networks in its solid-state IR spectra[2] with distinct N−H stretching frequencies[3] that disappear upon successful alkylation.

Comparative Data Analysis: IR Reference Peaks

The following table summarizes the quantitative IR reference peaks used to distinguish the target product from its synthetic alternatives and precursors.

Functional Group1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (Target)2-Isopropoxy-5-nitropyridine (O-Alkyl Byproduct)5-Nitro-2(1H)-pyridinone (Precursor)
N-H Stretch AbsentAbsent~3150 - 2800 cm⁻¹ (Broad, H-bonded)
C=O Stretch (Lactam) ~1655 - 1670 cm⁻¹ (Strong) Absent ~1640 - 1650 cm⁻¹ (Shifted)
C=N / C=C (Aromatic) ~1580 - 1600 cm⁻¹~1590 - 1610 cm⁻¹ (Stronger)~1585 cm⁻¹
NO₂ Asymmetric ~1530 - 1545 cm⁻¹~1530 - 1545 cm⁻¹~1530 cm⁻¹
NO₂ Symmetric ~1340 - 1355 cm⁻¹~1340 - 1355 cm⁻¹~1345 cm⁻¹
Isopropyl C-H ~2975, 2930 cm⁻¹~2975, 2930 cm⁻¹Absent
gem-Dimethyl Bend ~1385, 1365 cm⁻¹ (Doublet)~1385, 1365 cm⁻¹ (Doublet)Absent
C-O-C (Ether Stretch) Absent~1240 - 1260 cm⁻¹ (Strong) Absent

Workflow Visualization

The decision tree below maps the logical relationship between the synthetic output and the FT-IR analytical validation process.

AlkylationWorkflow A Reaction Mixture (5-Nitro-2-pyridone + Isopropyl Halide) B Crude Product Isolation A->B C ATR-FTIR Screening B->C D Strong C=O Peak (~1660 cm⁻¹) Absent C-O-C Peak C->D N-Alkylation E Absent C=O Peak Strong C-O-C Peak (~1250 cm⁻¹) C->E O-Alkylation F Target Confirmed: 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone D->F G O-Alkylated Byproduct: 2-Isopropoxy-5-nitropyridine E->G

Fig 1: FT-IR decision tree for differentiating ambidentate alkylation products of 2-pyridinones.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. System suitability checks are embedded directly into the workflow to prevent false positives caused by environmental contamination or instrument drift.

Protocol A: High-Throughput ATR-FTIR Screening

Objective: Rapid differentiation of N-alkylated vs. O-alkylated isomers.

  • System Suitability (Self-Validation): Before analyzing the sample, scan a standardized polystyrene film. Verify that the reference peak at 1601.2 cm⁻¹ is detected within ±1.0 cm⁻¹. This guarantees the interferometer's wavelength accuracy.

  • Background Subtraction: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO2​ and water vapor.

  • Sample Application: Place 2–5 mg of the dried crude solid directly onto the ATR crystal.

  • Pressure Application: Lower the anvil and apply consistent pressure until the force gauge clicks. Causality: Intimate contact between the crystal and the solid sample is required for the evanescent wave to penetrate the sample, ensuring a high signal-to-noise ratio.

  • Data Acquisition: Run 32 scans from 4000 to 400 cm⁻¹.

  • Spectral Analysis:

    • Check the 3100–3500 cm⁻¹ region. A flat baseline confirms the complete consumption of the 5-nitro-2-pyridone precursor (absence of N−H ).

    • Check the 1650–1670 cm⁻¹ region. A strong peak confirms the target 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone.

Protocol B: Orthogonal Validation via HPLC-UV

Objective: Quantify the ratio of N-alkylated to O-alkylated products if a mixture is detected by IR.

  • Sample Preparation: Dissolve 1.0 mg of the product in 1.0 mL of Acetonitrile/Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

  • Detection (Self-Validation): Utilize a Diode Array Detector (DAD) set to monitor 254 nm and 280 nm. Causality: The N-alkylated pyridinone and the fully aromatic O-alkylated pyridine have distinct UV chromophores. Extracting the UV spectra for each eluting peak provides a secondary, orthogonal confirmation of the core ring structure, validating the findings of the FT-IR analysis.

References

  • Xindao Biotech. "1-isopropyl-5-nitropyridin-2(1H)-one CAS:858840-11-6". Product Applications and Effects in Pharmaceutical Research. Available at:[Link]

  • NIST Chemistry WebBook, SRD 69. "2-Hydroxy-5-nitropyridine". Coblentz Society Evaluated Infrared Reference Spectra Collection. Available at:[Link]

  • The Journal of Physical Chemistry A. "Electron-Induced Phase Transition in Hydrogen-Bonded Solid-State 2-Pyridone". ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

As a Senior Application Scientist, I recognize that the safe handling of advanced pharmaceutical intermediates is just as critical as the synthetic methodologies themselves. 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (al...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling of advanced pharmaceutical intermediates is just as critical as the synthetic methodologies themselves. 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitro-2-pyridone) is a highly valuable building block frequently utilized in the synthesis of complex pharmacophores, including imidazopyridotriazine ligands for PDE2A inhibition[1].

However, the presence of the electron-withdrawing nitro group on the pyridinone ring introduces specific operational hazards. Nitroaromatics and nitropyridines exhibit inherent environmental persistence, potential aquatic toxicity, and can undergo exothermic decomposition under extreme conditions[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal plan, we must first understand the causality behind the chemical's behavior. The nitro group (-NO₂) at the 5-position significantly decreases the electron density of the pyridinone ring.

  • Reactivity Causality: This electron deficiency makes the molecule highly susceptible to nucleophilic attack and reduction. Consequently, mixing this compound with strong reducing agents or strong bases can lead to rapid, exothermic reactions.

  • Environmental Causality: Nitroaromatics are notoriously resistant to natural biodegradation. The U.S. Environmental Protection Agency (EPA) strictly monitors nitroaromatic compounds in soil and groundwater (via EPA Method 8330B) due to their toxicity and persistence[3]. Therefore, aqueous discharges must be strictly prohibited.

Hazard and Logistics Summary
Property / ParameterSpecification / Protocol
Chemical Name 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone
Structural Class Substituted Nitropyridone / Nitroaromatic
Primary Hazards Skin/Eye Irritation, Respiratory Irritation, Aquatic Toxicity
Incompatible Materials Strong oxidizers, strong reducing agents, strong bases
Recommended PPE Double-layered nitrile gloves, safety goggles, lab coat, N95/P100 respirator (if handling dry powder outside a fume hood)
Primary Disposal Route High-temperature incineration via a licensed RCRA contractor

Operational Handling & Waste Segregation Protocols

The disposal of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone must be integrated directly into your experimental workflow. Do not wait until the end of a synthesis campaign to determine waste routing.

Step-by-Step Waste Segregation Methodology
  • Identify the Waste Stream: Determine if the waste is a neat solid (e.g., unused reagent, contaminated weighing paper), an organic solution (e.g., reaction mother liquor, extraction solvent), or an aqueous wash.

  • Select Compatible Containment:

    • Causality: Always use High-Density Polyethylene (HDPE) containers. Avoid metal waste cans, as trace acids combined with metal surfaces can inadvertently catalyze the reduction of the nitro group, generating heat and pressure.

  • Segregate Organic Solvents:

    • If the pyridinone is dissolved in halogenated solvents (e.g., dichloromethane), route to the Halogenated Organic Waste stream.

    • If dissolved in non-halogenated solvents (e.g., ethyl acetate, acetonitrile), route to the Non-Halogenated Organic Waste stream.

  • Manage Aqueous Washes: Aqueous layers from extractions containing trace nitropyridones must be collected in a dedicated aqueous hazardous waste carboy. Never pour these down the drain , as standard municipal water treatment cannot efficiently degrade nitroaromatics[4].

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Toxic/Irritant: Contains 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone and [Solvent Name]."

Waste Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for segregating and disposing of nitropyridone waste streams.

G Start Waste Generation: 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Solid Liquid Organic Liquid Waste (Reaction Solvents) Decision->Liquid Organic Aqueous Aqueous Waste (Extraction Washes) Decision->Aqueous Aqueous SolidContainer HDPE Waste Bin Label: Toxic Solid Solid->SolidContainer LiquidContainer Segregate by Solvent (Halogenated vs. Non-Halogenated) Liquid->LiquidContainer AqueousContainer Aqueous Waste Carboy (Do not drain dispose) Aqueous->AqueousContainer Incineration High-Temperature Incineration (Licensed EPA/RCRA Contractor) SolidContainer->Incineration LiquidContainer->Incineration AqueousContainer->Incineration

Workflow for the segregation and disposal of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone waste.

Emergency Spill Response Protocol

In the event of a spill, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

Step-by-Step Spill Remediation
  • Isolate and Ventilate: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, ensure maximum room ventilation is active to disperse any aerosolized particulates or solvent vapors.

  • Don Appropriate PPE: Personnel responding to the spill must wear double-layered nitrile gloves, chemical splash goggles, and a lab coat. If a large amount of dry powder is spilled, an N95 or P100 particulate respirator is mandatory.

  • Containment (Solid Spills):

    • Causality:Do not dry sweep. Dry sweeping aerosolizes the fine nitropyridone powder, leading to severe respiratory irritation.

    • Action: Lightly mist the powder with water or a compatible solvent (like isopropanol) to dampen it, or cover it with damp absorbent pads before collection.

  • Containment (Liquid Spills): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or sand. Do not use combustible materials like sawdust, as nitroaromatics can act as weak oxidizers under certain conditions.

  • Collection and Decontamination: Use non-sparking plastic scoops to transfer the absorbed material into a rigid HDPE hazardous waste container. Wash the spill surface thoroughly with a mild detergent and water, collecting all rinsate into the aqueous hazardous waste stream.

Final Disposal Mechanism

The ultimate destruction of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone must be carried out via high-temperature incineration by a licensed hazardous waste contractor.

  • Mechanistic Rationale: Incineration at elevated temperatures (typically >1000°C) ensures the complete thermal cleavage of the stable pyridine ring and the reduction of the nitro group into simple, non-toxic gases (N₂, CO₂, and H₂O). This method completely mitigates the environmental persistence associated with nitroaromatic compounds, aligning with the stringent requirements of EPA environmental protection frameworks[3].

References

  • Investigation of an 18F-labelled Imidazopyridotriazine for Molecular Imaging of Cyclic Nucleotide Phosphodiesterase 2A. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Practical Amination of Nitropyridones by Silylation. Organic Process Research & Development, American Chemical Society (ACS). Available at:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone. In the absence of a specific Safety...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar nitro-substituted pyridinone compounds and general best practices for handling nitroaromatic molecules.[1][2] These compounds are primarily used as building blocks in the synthesis of pharmaceutical and agrochemical products.[3]

The inherent reactivity of the nitro group, coupled with the pyridinone core, necessitates a cautious and well-documented approach to handling.[2][3] This guide is designed to provide procedural, step-by-step guidance to ensure the safety of laboratory personnel and the integrity of the research.

Hazard Assessment of Analogous Compounds

Personal Protective Equipment (PPE): A Comprehensive Approach

A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield should be worn if there is a splash hazard.[4]To protect against accidental splashes and airborne particles.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) are recommended. Always inspect gloves for integrity before use.[4] - Lab Coat: A clean, buttoned lab coat must be worn.To prevent skin contact with the compound. Nitrile gloves offer good resistance to a range of chemicals.[8] A lab coat protects the body and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[4]To prevent inhalation of the compound, especially in powder form.
Footwear Closed-toe shoes must be worn in the laboratory.To protect feet from spills.[8]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE If intact Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Sources

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